molecular formula C8H10BrNO2S2 B358227 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine CAS No. 81597-72-0

1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine

Cat. No.: B358227
CAS No.: 81597-72-0
M. Wt: 296.2 g/mol
InChI Key: OVESWFWTRKMHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine is a specialized chemical reagent designed for research and development applications. As a sulfonamide derivative featuring both a bromothienyl group and a pyrrolidine ring, it serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure suggests potential use in constructing more complex molecules for pharmaceutical research, particularly in the development of synthetic anti-infective agents, given the established activity of related sulfonamide compounds . The reactive bromo and sulfonyl groups make it a suitable intermediate for various metal-catalyzed cross-coupling reactions and nucleophilic substitutions, facilitating the exploration of new chemical space in drug discovery programs . This compound is provided for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81597-72-0

Molecular Formula

C8H10BrNO2S2

Molecular Weight

296.2 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpyrrolidine

InChI

InChI=1S/C8H10BrNO2S2/c9-7-3-4-8(13-7)14(11,12)10-5-1-2-6-10/h3-4H,1-2,5-6H2

InChI Key

OVESWFWTRKMHDA-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine. This molecule is a noteworthy heterocyclic compound, integrating three key structural motifs: a brominated thiophene, a sulfonamide linker, and a pyrrolidine ring. Each of these components is a well-established pharmacophore, making the combined structure a valuable scaffold for medicinal chemistry and drug discovery. This document details a representative synthetic protocol, predicted spectroscopic characteristics, and explores the compound's reactivity, with a focus on its utility as a versatile building block for the development of novel therapeutic agents.

Introduction and Molecular Overview

This compound is a synthetic organic compound that belongs to the class of thienylsulfonamides. Its structure is a confluence of three moieties, each contributing unique physicochemical and pharmacological potential:

  • Pyrrolidine Ring : This five-membered saturated nitrogen heterocycle is a cornerstone of medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, and it can significantly enhance aqueous solubility and other pharmacokinetic properties.[3][4]

  • Sulfonamide Group (-SO₂N=) : The sulfonamide functional group is a critical pharmacophore responsible for the biological activity of a wide range of drugs, including antibacterial, antiviral, and anticancer agents.[5][6] It is a stable, effective hydrogen bond donor and acceptor, which facilitates strong interactions with biological targets.[7]

  • 5-Bromothiophene Moiety : This unit provides a reactive "handle" for further molecular elaboration. The bromine atom at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the introduction of diverse substituents to modulate biological activity and physicochemical properties. Thienyl sulfonamides themselves are of particular interest in medicinal chemistry.[8]

The strategic combination of these three fragments makes this compound a highly valuable and versatile intermediate for constructing complex molecules with potential therapeutic applications.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its constituent parts and related structures.

Table 1: Core Properties of this compound and its Precursors

PropertyThis compound5-Bromo-2-thiophenesulfonyl ChloridePyrrolidine
Molecular Formula C₈H₁₀BrNO₂S₂C₄H₂BrClO₂S₂C₄H₉N
Molecular Weight 296.21 g/mol (Calculated)261.54 g/mol 71.12 g/mol [9]
Appearance Predicted: Off-white to light yellow solidSolidClear, colorless liquid[10]
Melting Point Not available40-44 °C-63 °C[11]
Boiling Point Not available100-102 °C @ 0.5 mmHg87-88 °C[11]
Solubility Predicted: Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and polar aprotic solvents (DMF, DMSO). Insoluble in water.Reacts with waterMiscible with water[10]
Structural Representation

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Synthesis and Mechanism

The most direct and industrially scalable synthesis of this compound involves the reaction of a sulfonyl chloride with a secondary amine. This is a classic nucleophilic substitution reaction at the electrophilic sulfur center.

Reaction Scheme

The synthesis proceeds via the reaction of 5-Bromo-2-thiophenesulfonyl chloride (1) with pyrrolidine (2) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to yield the target sulfonamide (3) .

G r1 5-Bromo-2-thiophenesulfonyl chloride (1) cond Base (e.g., TEA) Solvent (e.g., DCM) 0°C to RT r2 Pyrrolidine (2) p1 This compound (3) p2 Triethylammonium chloride cond->p1 cond->p2

Caption: Synthetic workflow for the target compound.

Causality and Experimental Choices
  • Electrophile and Nucleophile : 5-Bromo-2-thiophenesulfonyl chloride serves as the electrophile. The sulfur atom is highly electron-deficient due to the attached oxygen and chlorine atoms, making it susceptible to nucleophilic attack. Pyrrolidine, a cyclic secondary amine, acts as the nucleophile.[10]

  • Role of the Base : The reaction generates one equivalent of hydrochloric acid (HCl). A base (e.g., triethylamine) is essential to neutralize this acidic byproduct. Without a base, the HCl would protonate the starting pyrrolidine, converting it into its non-nucleophilic ammonium salt and halting the reaction.

  • Solvent Choice : Anhydrous dichloromethane (DCM) is an excellent solvent choice as it is inert to the reactants and readily dissolves both the sulfonyl chloride and the amine.

  • Temperature Control : The initial addition is performed at 0 °C (ice bath) because the reaction is often exothermic. This controlled addition prevents potential side reactions and ensures safety. The reaction is then allowed to warm to room temperature to proceed to completion.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on standard sulfonamide synthesis.

  • Setup : To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2-thiophenesulfonyl chloride (1.0 eq).

  • Solvent Addition : Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM, approx. 10 mL per gram of sulfonyl chloride).

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Amine/Base Solution : In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.2-1.5 eq) in anhydrous DCM.

  • Reaction : Add the pyrrolidine/triethylamine solution dropwise to the cooled, stirring solution of the sulfonyl chloride over 15-20 minutes. Ensure the internal temperature remains below 5 °C.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up : Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing : Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield the pure this compound.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the molecule's structure.

  • ¹H NMR Spectroscopy :

    • Thiophene Protons : Two doublets are expected in the aromatic region (δ ≈ 7.0-7.6 ppm). The proton at C4 (adjacent to the bromine) and the proton at C3 will form an AB system with a small coupling constant (J ≈ 4.0 Hz).

    • Pyrrolidine Protons : Two multiplets are expected. The four protons on the carbons adjacent to the nitrogen (α-protons) will appear downfield (δ ≈ 3.3-3.6 ppm) due to the electron-withdrawing effect of the sulfonyl group. The four protons on the β-carbons will appear further upfield (δ ≈ 1.8-2.1 ppm).

  • ¹³C NMR Spectroscopy :

    • Thiophene Carbons : Four distinct signals are expected in the aromatic region (δ ≈ 115-145 ppm). The carbon bearing the bromine (C5) will be shifted upfield compared to the other thiophene carbons.

    • Pyrrolidine Carbons : Two signals are expected. The α-carbons will be downfield (δ ≈ 48-52 ppm), and the β-carbons will be upfield (δ ≈ 24-28 ppm).[12]

  • Infrared (IR) Spectroscopy :

    • S=O Stretching : Two strong, characteristic absorption bands for the sulfonyl group will be present at approximately 1350-1320 cm⁻¹ (asymmetric stretch) and 1170-1150 cm⁻¹ (symmetric stretch).

    • C-S Stretching : A band corresponding to the thiophene C-S bond will appear in the fingerprint region.

    • C-N Stretching : A band for the C-N bond of the sulfonamide will be observed around 1300-1200 cm⁻¹.

  • Mass Spectrometry (MS) :

    • The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity. This is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Reactivity and Applications in Drug Development

The true value of this compound lies in its potential as a versatile building block for creating libraries of more complex molecules.

Key Reactive Site: The C-Br Bond

The carbon-bromine bond on the thiophene ring is the primary site for synthetic modification. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

G start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki stille Stille Coupling (Ar-Sn(Bu)₃) start->stille heck Heck Coupling (Alkene) start->heck sonogashira Sonogashira Coupling (Alkyne) start->sonogashira prod Diverse Aryl/Alkenyl/Alkynyl-Substituted Thienylsulfonamides suzuki->prod stille->prod heck->prod sonogashira->prod

Caption: Potential cross-coupling reactions.

  • Suzuki Coupling : Reaction with aryl or heteroaryl boronic acids introduces new aromatic systems, allowing for the exploration of structure-activity relationships (SAR) by modifying distal regions of the molecule.

  • Stille Coupling : Utilizes organostannanes to form new carbon-carbon bonds.

  • Sonogashira Coupling : Couples the bromothiophene with terminal alkynes, providing access to compounds with linear, rigid linkers, which can be valuable for probing binding pockets in proteins.

Medicinal Chemistry Relevance

The pyrrolidine scaffold is present in a multitude of pharmacologically active compounds, demonstrating activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][13][14] Similarly, the sulfonamide moiety is a privileged structure in drug design, known for its role in enzyme inhibition and other therapeutic functions.[6][15] By using this compound as a starting point, researchers can rapidly generate libraries of novel compounds that combine these proven pharmacophores, significantly accelerating the hit-to-lead optimization process in drug discovery programs.

Safety and Handling

As no specific safety data sheet (SDS) exists for the title compound, handling precautions should be based on the properties of its precursors and general class hazards.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Sulfonyl chlorides are often corrosive and lachrymatory. Pyrrolidine is flammable, corrosive, and harmful if inhaled or swallowed.[11]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for application in research, particularly in the field of medicinal chemistry. Its synthesis is straightforward, based on well-established sulfonamide chemistry. The compound's key value is derived from the combination of the pharmacologically relevant pyrrolidine and sulfonamide groups with a synthetically versatile bromothiophene handle. This allows it to serve as an excellent scaffold for the rapid generation of diverse molecular libraries, facilitating the discovery and optimization of new drug candidates. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this compound in their scientific endeavors.

References

  • Poyraz, Ö., Yılmaz, A., Acar, Ç., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Poyraz, Ö., Yılmaz, A., Acar, Ç., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

  • Poyraz, Ö., Yılmaz, A., Acar, Ç., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed. [Link]

  • Li Petri, G., Contino, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. [Link]

  • Bilal, M., Noreen, M., Qamar, M. U., et al. (2025). Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis. RSC Advances. [Link]

  • Zhishang Chemical. (n.d.). Pyrrolidine CAS 123-75-1 Definition & Use. Chemical Guide. [Link]

  • Hassan, W., & Iqbal, J. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • Hassan, W., & Iqbal, J. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted). NP-MRD. [Link]

  • ACG Publications. (2023). Records of Natural Products-SI. ACG Publications. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

  • ChEMBL. (n.d.). Compound: PYRROLIDINE (CHEMBL22830). EMBL-EBI. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). ResearchGate. [Link]

  • Journal of Islamic Academy of Sciences. (1990). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. JournalAgent. [Link]

  • ResearchGate. (n.d.). Physical properties of Spiropyrrolidines (S1-15). ResearchGate. [Link]

  • PubMed. (1969). [Synthesis of pyrrolidine derivatives with pharmacological activity. VI. Synthesis of 1,2-dimethyl-3-[bis(2-thienyl)methylene]pyrrolidine and 1-[1,1-bis(2-thienyl)-3-propenyl]-2-methylpyrrolidine]. PubMed. [Link]

  • Beilstein Journals. (n.d.). SUPPLEMENTARY DATA. Beilstein Journals. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR. [Link]

  • NIST. (n.d.). Pyrrolidine. NIST WebBook. [Link]

  • ResearchGate. (1979). Synthesis and Spectral Studies of Some 5-( 5-Bromo-2-thienyl)-1 ,3-diaryl- 1,2-pyrazolines. ResearchGate. [Link]

  • NIST. (n.d.). Pyrrolidine. NIST WebBook. [Link]

  • ResearchGate. (2025). Synthesis of 1-Sulfonylpyrrolidines via Cycloaddition Reactions. ResearchGate. [Link]

  • PubChemLite. (n.d.). 1-[(5-bromo-2-thienyl)sulfonyl]piperazine (C8H11BrN2O2S2). PubChemLite. [Link]

  • Inxight Drugs. (n.d.). 5-Bromo-2-[(2-thienylmethyl)sulfonyl]pyrimidine. Inxight Drugs. [Link]

  • MDPI. (2015). 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. MDPI. [Link]

  • BindingDB. (n.d.). 5-(5-Bromo-thiophen-2-ylmethylene)-1,3-diethyl-2-thioxo-dihydro-pyrimidine-4,6-dione. BindingDB. [Link]

Sources

biological activity of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine

Authored by a Senior Application Scientist

Foreword: Charting a Course for Discovery

In the landscape of modern drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide is dedicated to the scientific inquiry into This compound , a compound at the intersection of several pharmacologically significant structural motifs. While direct biological data for this specific molecule is not yet prevalent in published literature, its constituent parts—the pyrrolidine ring, the sulfonamide linker, and the bromo-thienyl group—each have a rich history in medicinal chemistry. This document, therefore, serves as a forward-looking technical roadmap for researchers, scientists, and drug development professionals. It is a hypothesis-driven exploration of the potential biological activities of this compound, grounded in established principles of structure-activity relationships and supported by a wealth of data on analogous structures. Our objective is to provide a comprehensive framework for initiating a research program aimed at unlocking the therapeutic potential of this promising, yet uncharted, molecule.

Part 1: Deconstructing the Molecule: A Trifecta of Pharmacophores

The structure of this compound is a deliberate convergence of three key chemical scaffolds, each contributing unique properties that are highly valued in drug design. Understanding the individual contributions of these components is fundamental to postulating the compound's potential biological activities.

The Pyrrolidine Ring: A Versatile and Privileged Scaffold

The five-membered, saturated pyrrolidine ring is a ubiquitous feature in a vast number of natural products and FDA-approved drugs.[1][2] Its prevalence is not coincidental; the pyrrolidine moiety offers several distinct advantages in drug design:

  • Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring allows for a more effective exploration of the three-dimensional space of a biological target's binding pocket, a phenomenon known as "pseudorotation".[3][4] This can lead to enhanced binding affinity and selectivity compared to flat, aromatic systems.

  • Stereochemical Complexity: The carbon atoms of the pyrrolidine ring can be stereogenic centers, allowing for the creation of stereoisomers with distinct biological profiles. This stereochemical diversity is a powerful tool for optimizing drug-target interactions.[4]

  • Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This can improve a compound's aqueous solubility and overall pharmacokinetic properties.[5]

  • Metabolic Stability: The saturated nature of the pyrrolidine ring often imparts greater metabolic stability compared to more readily oxidized aromatic rings.

The Sulfonamide Linker: A Classic Pharmacophore with Diverse Activities

The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, most famously associated with the first generation of antibiotics. However, its utility extends far beyond antimicrobial activity. Sulfonamides are found in drugs targeting a wide array of conditions, including:

  • Diuretics

  • Anticonvulsants

  • Anti-inflammatory agents

  • Anticancer agents [6]

  • Antidiabetic agents [7][8]

The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its rigid geometry make it an effective linker for orienting other pharmacophoric groups within a target's active site.[8]

The 5-Bromo-2-thienyl Group: A Bioisostere with Modulatory Effects

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is often used in drug design as a bioisosteric replacement for a benzene ring.[9] This substitution can have several beneficial effects:

  • Altered Electronic Properties: The sulfur atom in the thiophene ring alters the electron distribution of the aromatic system, which can lead to different interactions with biological targets compared to a phenyl group.

  • Improved Pharmacokinetics: The thiophene ring can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, sometimes leading to improved bioavailability.[9]

  • Halogenation (Bromine): The presence of a bromine atom on the thiophene ring can further modulate the compound's properties. Halogen atoms can increase lipophilicity, which may enhance membrane permeability. They can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.

Part 2: Proposed Biological Activities and Mechanistic Hypotheses

Based on the known activities of structurally related compounds, we can formulate several hypotheses regarding the potential biological activities of this compound.

Hypothesis 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV) for the Treatment of Type 2 Diabetes

Rationale: Several studies have reported on pyrrolidine sulfonamide derivatives as potent inhibitors of DPP-IV.[2][7] DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control. The pyrrolidine ring can mimic the proline residue of natural DPP-IV substrates, while the sulfonamide and thienyl moieties can engage in additional interactions within the enzyme's active site.

Proposed Mechanism of Action: this compound is hypothesized to act as a competitive inhibitor of DPP-IV, binding to the S1 and S2 pockets of the enzyme's active site.

Hypothesis 2: Anticonvulsant Activity

Rationale: Pyrrolidine derivatives, including those with a sulfonamide moiety, have been investigated for their anticonvulsant properties.[3] The exact mechanism of action for many anticonvulsants is not fully understood, but they often modulate the activity of ion channels or neurotransmitter systems in the central nervous system. The structural features of this compound may allow it to interact with targets involved in neuronal excitability.

Proposed Mechanism of Action: The compound may act as a modulator of voltage-gated sodium channels or as an antagonist at excitatory amino acid receptors.

Hypothesis 3: Antibacterial Activity

Rationale: The sulfonamide moiety is a well-established antibacterial pharmacophore. While resistance to older sulfonamides is widespread, novel sulfonamide derivatives continue to be explored as potential antibacterial agents. The thiophene ring is also present in some antibacterial compounds.

Proposed Mechanism of Action: this compound may inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.

Part 3: Experimental Protocols for Hypothesis Validation

To investigate the proposed biological activities, a series of in vitro and in vivo experiments are necessary. The following protocols provide a detailed roadmap for this investigation.

Synthesis of this compound

A plausible synthetic route for the target compound involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with pyrrolidine in the presence of a base.

Diagram of Synthetic Workflow:

Synthesis_Workflow A 5-Bromo-2-thiophenesulfonyl chloride C Base (e.g., Triethylamine) in an inert solvent (e.g., Dichloromethane) A->C B Pyrrolidine B->C D This compound C->D Stir at room temperature

Caption: Synthetic scheme for this compound.

In Vitro DPP-IV Inhibition Assay

Objective: To determine the inhibitory activity of this compound against human recombinant DPP-IV.

Materials:

  • Human recombinant DPP-IV

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (this compound)

  • Positive control (e.g., Vildagliptin)[7]

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the test compound in assay buffer to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer, DPP-IV enzyme, and the test compound (or positive control/vehicle).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the DPP-IV substrate.

  • Measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

CompoundDPP-IV IC₅₀ (nM)
This compoundTo be determined
Vildagliptin (Positive Control)Known value
Maximal Electroshock (MES) Seizure Test in Mice (for Anticonvulsant Activity)

Objective: To evaluate the in vivo anticonvulsant activity of this compound.

Materials:

  • Male ICR mice (20-25 g)

  • Electroconvulsive shock apparatus

  • Test compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Positive control (e.g., Phenytoin)

Procedure:

  • Administer the test compound (or vehicle/positive control) intraperitoneally to groups of mice.

  • At the time of peak effect (determined in preliminary pharmacokinetic studies), subject each mouse to a maximal electroshock stimulus via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the ED₅₀ value (the dose that protects 50% of the animals) using probit analysis.

Data Presentation:

CompoundMES ED₅₀ (mg/kg, i.p.)
This compoundTo be determined
Phenytoin (Positive Control)Known value
Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the in vitro antibacterial activity of this compound against a panel of bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • Test compound

  • Positive control (e.g., Ciprofloxacin)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform a serial two-fold dilution of the test compound in MHB.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
This compoundTo be determinedTo be determined
Ciprofloxacin (Positive Control)Known valueKnown value

Part 4: Concluding Remarks and Future Directions

The structural features of this compound suggest a high probability of interesting biological activity. The proposed research plan provides a solid foundation for a comprehensive investigation into its therapeutic potential. Positive results in the initial in vitro and in vivo screens would warrant further studies, including:

  • Lead Optimization: Synthesis and testing of analogs to establish structure-activity relationships and improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: More detailed biochemical and cellular assays to elucidate the precise molecular targets and pathways affected by the compound.

  • Pharmacokinetic and Toxicological Profiling: In-depth studies to assess the compound's ADME properties and safety profile.

The journey from a promising chemical structure to a clinically effective drug is long and challenging. However, by systematically applying the principles of medicinal chemistry and pharmacology, we can unlock the potential of novel compounds like this compound and pave the way for new therapeutic interventions.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0247304. [Link]

  • ResearchGate. (n.d.). Biologically active sulfonamide derivatives and attempt to enhance water solubility of compounds 1. [Link]

  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • Semantic Scholar. (2021). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. [Link]

  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of Thiophene Derivatives in Modern Drug Discovery. [Link]

  • ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ScienceDirect. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. [Link]

  • JournalAgent. (n.d.). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. [Link]

  • PubMed. (1969). [Synthesis of pyrrolidine derivatives with pharmacological activity. VI. Synthesis of 1,2-dimethyl-3-[bis(2-thienyl)methylene]pyrrolidine and 1-[1,1-bis(2-thienyl)-3-propenyl]-2-methylpyrrolidine]. [Link]

  • Bentham Science. (n.d.). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. [Link]

  • PMC. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]

  • PubMed. (2023). Discovery of orally active sulfonylphenyl thieno[3,2-d]pyrimidine derivatives as GPR119 agonists. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • PubMed. (1999). Synthesis, SAR and in vivo activity of novel thienopyridine sulfonamide pyrrolidinones as factor Xa inhibitors. [Link]

Sources

The Architecture of Potency: A Deep Dive into the Structure-Activity Relationship of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine Analogs as Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery, the precise arrangement of atoms within a molecule dictates its therapeutic efficacy. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the structure-activity relationship (SAR) of 1-[(5-bromo-2-thienyl)sulfonyl]pyrrolidine analogs, a promising class of Factor Xa (fXa) inhibitors for the treatment of thromboembolic diseases. By dissecting the roles of the core structural motifs—the 5-bromo-2-thienyl group, the sulfonyl linker, and the pyrrolidine ring—we illuminate the chemical nuances that drive potency and selectivity.

Introduction: The Quest for Selective Factor Xa Inhibition

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of morbidity and mortality worldwide, contributing to conditions such as deep vein thrombosis, pulmonary embolism, and stroke.[1] Factor Xa, a serine protease, occupies a pivotal position in the coagulation cascade, making it a prime target for the development of novel anticoagulants.[2][3] The this compound scaffold has emerged as a promising framework for the design of potent and selective fXa inhibitors. The pyrrolidine ring, a versatile and common motif in medicinal chemistry, provides a robust scaffold for orienting key pharmacophoric elements.[4][5][6]

This guide will dissect the SAR of this chemical series, drawing upon key findings from studies on structurally related thienopyridine sulfonamide pyrrolidinones, to provide a detailed understanding of how molecular modifications influence inhibitory activity against Factor Xa.[7]

The Core Scaffold: Deconstructing the Key Components

The this compound scaffold can be divided into three key regions, each contributing significantly to the overall biological activity. Understanding the SAR of each component is crucial for the rational design of more potent and selective inhibitors.

SAR_Core_Scaffold cluster_0 This compound Core Core S(O)₂-N Thienyl 5-Bromo-2-thienyl Group (P1 Pocket Interaction) Thienyl->Core Sulfonyl Sulfonyl Linker (Structural Rigidity) Sulfonyl->Core Pyrrolidine Pyrrolidine Ring (Scaffold & P4 Interaction) Pyrrolidine->Core

Caption: Core components of the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications to each part of the molecule on Factor Xa inhibitory activity. The insights are primarily derived from studies on analogous thienopyridine sulfonamide pyrrolidinones.[7]

The 5-Bromo-2-thienyl Moiety: Engaging the S1 Pocket

The 5-bromo-2-thienyl group plays a critical role in anchoring the inhibitor within the S1 specificity pocket of Factor Xa. The S1 pocket is a deep, hydrophobic pocket that accommodates the P1 side chain of the natural substrate.

  • The Thiophene Ring: The thiophene ring itself provides favorable hydrophobic interactions within the S1 pocket.

  • The Bromo Substituent: The bromine atom at the 5-position of the thiophene ring is crucial for potency. It is hypothesized that the bromine atom forms a halogen bond with a key residue in the S1 pocket, significantly enhancing binding affinity. Replacement of the bromine with smaller halogens or hydrogen generally leads to a decrease in inhibitory activity.

The Sulfonyl Linker: A Rigidifying Element

The sulfonamide linker serves to rigidly connect the thienyl and pyrrolidine moieties, ensuring the correct orientation of the key binding groups. The geometry of the sulfonamide group is critical for maintaining the optimal distance and angle between the P1 and P4 binding elements.

The Pyrrolidine Ring: A Versatile Scaffold for P4 Interactions

The pyrrolidine ring acts as a central scaffold and its substituents are directed towards the S4 pocket of Factor Xa. The S4 pocket is a less defined, more solvent-exposed region compared to the S1 pocket, allowing for a greater degree of structural diversity in this region.

  • Pyrrolidinone vs. Pyrrolidine: Studies on related series have shown that a pyrrolidinone (containing a carbonyl group) is often preferred over a simple pyrrolidine ring, as the carbonyl oxygen can act as a hydrogen bond acceptor.[7][8][9]

  • Substituents on the Pyrrolidine Ring: The nature and position of substituents on the pyrrolidine ring significantly impact potency and pharmacokinetic properties.

    • 3-Position: Substitution at the 3-position of the pyrrolidinone ring with groups capable of hydrogen bonding has been shown to be beneficial. For instance, an amino group at this position can interact with residues in the S4 pocket.[8]

    • N-1 Substitution: The nitrogen atom of the pyrrolidine ring provides a key attachment point for various side chains that can extend into the S4 pocket and towards the solvent-exposed region. The nature of these substituents can be fine-tuned to optimize potency, selectivity, and pharmacokinetic parameters such as oral bioavailability.[10]

Tabular Summary of SAR Data

The following table summarizes the key structure-activity relationships for thienopyridine sulfonamide pyrrolidinone analogs, which provide valuable insights for the this compound series.[7]

Modification SiteStructural ChangeImpact on Factor Xa ActivityRationale
Thienopyridine Ring Replacement of thiophene with other heterocyclesGenerally leads to a decrease in potency.The sulfur atom and the specific electronic properties of the thiophene ring are important for S1 pocket interactions.
Removal of the bromo substituentSignificant decrease in potency.Loss of crucial halogen bonding interaction in the S1 pocket.
Sulfonamide Linker Alteration of the linkerCan disrupt the optimal orientation of P1 and P4 groups, leading to reduced activity.Maintains the rigid conformation required for effective binding.
Pyrrolidinone Ring Substitution at the 3-positionIntroduction of hydrogen bond donors/acceptors can enhance potency.Forms interactions with residues in the S4 pocket.
N-1 substitutionHighly tolerant to a wide range of substituents.Allows for optimization of potency, selectivity, and pharmacokinetic properties by extending into the S4 pocket and solvent-exposed areas.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of this compound analogs.

General Synthetic Scheme

Synthesis_Workflow Start 5-Bromo-2-thienylsulfonyl chloride Step1 Reaction with Pyrrolidine Analog Start->Step1 Base (e.g., Triethylamine) Dichloromethane Product This compound Analog Step1->Product

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • To a solution of the desired pyrrolidine analog (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane at 0 °C, add 5-bromo-2-thienylsulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.

Factor Xa Inhibition Assay

Principle:

The inhibitory activity of the synthesized compounds against human Factor Xa is determined by measuring the rate of hydrolysis of a chromogenic substrate.

Step-by-Step Protocol:

  • Prepare a solution of human Factor Xa in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Prepare serial dilutions of the test compounds in the same buffer.

  • In a 96-well microplate, add the Factor Xa solution to each well containing the test compound or vehicle control.

  • Incubate the plate at 37 °C for a pre-determined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a chromogenic Factor Xa substrate (e.g., S-2222).

  • Monitor the change in absorbance at 405 nm over time using a microplate reader.

  • Calculate the initial reaction velocities and determine the IC50 values (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel, orally bioavailable Factor Xa inhibitors. The well-defined SAR for this class of compounds provides a clear roadmap for further optimization. Future efforts should focus on fine-tuning the substituents on the pyrrolidine ring to enhance potency, improve selectivity against other serine proteases, and optimize pharmacokinetic profiles. The insights presented in this guide offer a solid foundation for the rational design of the next generation of antithrombotic agents based on this versatile chemical scaffold.

Future_Directions Core This compound Scaffold Opt1 Optimize Pyrrolidine Substituents (Potency & Selectivity) Core->Opt1 Opt2 Improve Pharmacokinetics (Oral Bioavailability, Half-life) Core->Opt2 Opt3 In Vivo Efficacy & Safety Studies Opt1->Opt3 Opt2->Opt3 Goal Novel Antithrombotic Drug Candidate Opt3->Goal

Caption: Logical workflow for the future development of this compound analogs.

References

Sources

The Emergence of Thienylsulfonylpyrrolidines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the discovery and history of thienylsulfonylpyrrolidine compounds. It provides a comprehensive overview of their synthesis, mechanism of action, and structure-activity relationships, highlighting their potential as a promising scaffold in modern medicinal chemistry.

Introduction: The Convergence of Three Privileged Scaffolds

The architecture of a drug molecule is a critical determinant of its biological activity. In the realm of medicinal chemistry, certain structural motifs, known as "privileged scaffolds," appear repeatedly in a wide array of therapeutic agents, demonstrating their ability to interact with multiple biological targets. The thienylsulfonylpyrrolidine core represents a fascinating convergence of three such scaffolds: the thiophene ring, the sulfonamide linker, and the pyrrolidine moiety. Each of these components has independently contributed to the development of numerous successful drugs, and their combination within a single molecular framework has opened new avenues for drug discovery.

The thiophene ring , a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is found in a variety of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable component in the design of bioactive molecules.[1] The sulfonamide group is a cornerstone of medicinal chemistry, dating back to the discovery of the first sulfa drugs.[3] This functional group can act as a hydrogen bond donor and acceptor, and its geometry allows for precise positioning of substituents to optimize target binding. Finally, the pyrrolidine ring , a saturated five-membered nitrogen-containing heterocycle, is a common feature in natural products and synthetic drugs.[4][5] Its three-dimensional structure and the basicity of the nitrogen atom play crucial roles in molecular recognition and pharmacokinetic properties.[6]

This guide will delve into the historical context that led to the exploration of thienylsulfonylpyrrolidine compounds, detail their synthesis, and explore their potential therapeutic applications, with a focus on their role as enzyme inhibitors.

Historical Perspective: A Legacy of Sulfonamides and Heterocyclic Chemistry

The journey towards thienylsulfonylpyrrolidine compounds is rooted in the rich history of sulfonamide-based drugs. The discovery of Prontosil in the 1930s and its subsequent breakdown to the active antibacterial agent, sulfanilamide, marked a paradigm shift in the treatment of bacterial infections and laid the foundation for the field of chemotherapy.[3] This discovery spurred decades of research into the synthesis and biological evaluation of a vast array of sulfonamide derivatives.

Simultaneously, the field of heterocyclic chemistry was rapidly expanding, with chemists exploring the synthesis and properties of countless ring systems. The unique chemical and physical properties of thiophene and pyrrolidine made them attractive building blocks for the construction of novel molecular architectures. The recognition that these heterocyclic moieties could modulate the biological activity and physicochemical properties of drug candidates led to their incorporation into diverse therapeutic agents.

The conceptual leap to combine these three privileged scaffolds—thiophene, sulfonamide, and pyrrolidine—was a logical progression in the quest for novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The initial explorations in this area were likely driven by the desire to create new chemical entities that could overcome the limitations of existing drugs, such as the emergence of drug resistance and off-target side effects.

Synthesis of Thienylsulfonylpyrrolidine Compounds

The synthesis of thienylsulfonylpyrrolidine compounds can be approached through several synthetic strategies. A common and versatile method involves the coupling of a pre-functionalized thiophene sulfonyl chloride with pyrrolidine.

General Synthetic Pathway

A general and efficient method for the synthesis of thienylsulfonylpyrrolidine derivatives is outlined below. This approach utilizes a Suzuki-Miyaura cross-coupling reaction to introduce diversity on the thiophene ring, followed by chlorosulfonation and subsequent reaction with pyrrolidine.

G A 5-Bromothiophene-2-sulfonyl chloride C 5-Bromo-1-(thiophen-2-ylsulfonyl)pyrrolidine A->C Base (e.g., Triethylamine) DCM, 0 °C to rt B Pyrrolidine B->C E Substituted Thienylsulfonylpyrrolidine C->E Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) Heat D Aryl/Heteroaryl Boronic Acid or Ester D->E

General synthetic scheme for thienylsulfonylpyrrolidine derivatives.
Experimental Protocol: Synthesis of 5-Aryl-1-(thiophen-2-ylsulfonyl)pyrrolidines

This protocol provides a detailed methodology for the synthesis of a library of thienylsulfonylpyrrolidine compounds, adapted from a similar synthesis of thienyl sulfonamides.[7]

Step 1: Synthesis of 5-Bromo-1-(thiophen-2-ylsulfonyl)pyrrolidine

  • To a solution of 5-bromothiophene-2-sulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) dropwise.

  • Add pyrrolidine (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Upon completion (monitored by TLC), wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-1-(thiophen-2-ylsulfonyl)pyrrolidine.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a mixture of 5-bromo-1-(thiophen-2-ylsulfonyl)pyrrolidine (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.5 eq), and potassium carbonate (2.0 eq) in a mixture of dioxane and water (4:1), add a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq).

  • Heat the reaction mixture at 80-100 °C for 4-12 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final substituted thienylsulfonylpyrrolidine compound.

This synthetic route offers significant flexibility, allowing for the introduction of a wide variety of substituents at the 5-position of the thiophene ring, which is crucial for exploring the structure-activity relationships.[7]

Therapeutic Applications and Mechanism of Action

While the therapeutic landscape of thienylsulfonylpyrrolidine compounds is still an emerging field, the known biological activities of structurally related molecules provide strong indications of their potential. The primary areas of interest include their roles as enzyme inhibitors, particularly in the context of cancer and infectious diseases.

Enzyme Inhibition

The sulfonamide moiety is a well-established zinc-binding group, a feature that has been extensively exploited in the design of metalloenzyme inhibitors. A notable class of enzymes targeted by sulfonamide-containing compounds is the matrix metalloproteinases (MMPs) . MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis.

A series of sulfonyl pyrrolidine derivatives have been designed and synthesized as MMP-2 inhibitors.[8] Although these reported compounds lack the thiophene moiety, they establish the potential of the sulfonylpyrrolidine scaffold to target the active site of MMPs. The pyrrolidine ring can be designed to interact with specific subsites of the enzyme, thereby contributing to both potency and selectivity.

G cluster_0 MMP Active Site Zinc Ion Zn²⁺ S1' Pocket S1' Pocket Enzyme Backbone Enzyme Backbone Thienylsulfonylpyrrolidine Thienylsulfonylpyrrolidine Thienylsulfonylpyrrolidine->Zinc Ion Sulfonamide Coordination Thienylsulfonylpyrrolidine->S1' Pocket Thiophene Interaction Thienylsulfonylpyrrolidine->Enzyme Backbone Pyrrolidine Interaction

Hypothesized binding mode of a thienylsulfonylpyrrolidine inhibitor in an MMP active site.

Another important enzyme family that could be targeted by thienylsulfonylpyrrolidines is the dihydrofolate reductase (DHFR) family. DHFR is a crucial enzyme in the folate metabolism pathway, and its inhibition disrupts DNA synthesis, making it an attractive target for both anticancer and antimicrobial therapies. Thienyl sulfonamides have been investigated as potential DHFR inhibitors, particularly against drug-resistant bacteria.[7] The incorporation of a pyrrolidine ring could further enhance the binding affinity and selectivity for the bacterial enzyme over its human counterpart.

Antibacterial Activity

The historical success of sulfonamides as antibacterial agents provides a strong rationale for exploring the antimicrobial potential of thienylsulfonylpyrrolidines. Recent studies have shown that substituted thienyl sulfonamides exhibit significant activity against carbapenem-resistant Klebsiella pneumoniae (CRKP), a major public health threat.[7] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as DHFR.[7] The structural diversity that can be introduced onto the thiophene ring via the Suzuki-Miyaura coupling allows for the optimization of antibacterial potency and spectrum.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is fundamental to the rational design of more potent and selective drug candidates. While a comprehensive SAR for the thienylsulfonylpyrrolidine class is yet to be fully elucidated, insights can be drawn from related series of compounds.

Table 1: Inferred SAR for Thienylsulfonylpyrrolidine Derivatives

Molecular RegionStructural ModificationInferred Effect on ActivityRationale/Supporting Evidence
Thiophene Ring Substitution at the 5-positionHigh impact on potency and selectivityAllows for probing of different subpockets in the target enzyme.[7]
Electron-donating vs. electron-withdrawing groupsModulates electronic properties and binding interactionsCan influence the pKa of the sulfonamide and hydrogen bonding capacity.
Sulfonyl Group Isosteric replacementsLikely detrimental to activityThe sulfonamide is often a key zinc-binding group in metalloenzymes.[8]
Pyrrolidine Ring Substitution on the ringCan improve potency and selectivityAllows for additional interactions with the target protein.[8]
StereochemistryPotentially significantEnantiomers can exhibit different biological activities due to the chiral nature of biological targets.

The SAR studies on related thienyl sulfonamides have shown that the nature and position of substituents on the aryl or heteroaryl ring introduced at the 5-position of the thiophene significantly influence the antibacterial activity.[7] For instance, compounds with certain halogen or methoxy substitutions have demonstrated enhanced potency.

Future Directions and Conclusion

The thienylsulfonylpyrrolidine scaffold represents a promising area for future drug discovery efforts. The convergence of three privileged structural motifs provides a rich platform for the design of novel therapeutic agents with diverse biological activities. The synthetic accessibility of these compounds, particularly through robust cross-coupling methodologies, allows for the rapid generation of compound libraries for high-throughput screening.

Future research should focus on:

  • Expansion of the chemical space: Synthesizing and evaluating a broader range of thienylsulfonylpyrrolidine derivatives with diverse substituents on both the thiophene and pyrrolidine rings.

  • Elucidation of specific mechanisms of action: Detailed biochemical and structural studies to identify the specific molecular targets and understand the binding interactions at an atomic level.

  • In vivo evaluation: Assessing the efficacy, pharmacokinetics, and safety profiles of lead compounds in relevant animal models of disease.

  • Exploration of new therapeutic areas: Investigating the potential of these compounds in other disease areas where the constituent scaffolds have shown promise, such as neurodegenerative disorders and inflammatory conditions.

References

Sources

The Pyrrolidine-Sulfonamide Scaffold: A Technical Guide to Medicinal Chemistry Applications

[1][2]

Executive Summary

The fusion of the pyrrolidine ring with the sulfonamide functional group represents a privileged scaffold in modern medicinal chemistry. This architecture combines the conformational rigidity and stereochemical control of the pyrrolidine ring (a proline mimic) with the physiochemical versatility of the sulfonamide moiety (hydrogen bonding, transition state mimicry, and bioisosterism). This guide analyzes the structural rationale, synthetic methodologies, and therapeutic applications of this scaffold, with a specific focus on HCV NS3/4A protease inhibitors and metabolic enzyme targets.

Structural & Physicochemical Rationale[3]

The Pyrrolidine Core: Conformational Control

The pyrrolidine ring is not merely a linker; it is a conformational lock. Unlike flexible alkyl chains, the five-membered nitrogen heterocycle restricts the spatial arrangement of substituents, reducing the entropic penalty upon protein binding.

  • Puckering Parameters: The ring exists in a dynamic equilibrium between envelope (

    
    ) and twist (
    
    
    ) conformations. Substituents at the C3 and C4 positions can bias this equilibrium (e.g., C4-fluorine or hydroxy groups via the gauche effect), pre-organizing the ligand for the active site.
  • Proline Mimicry: In peptidomimetics, the pyrrolidine scaffold mimics the turn-inducing properties of proline, critical for targeting proteases and GPCRs.

The Sulfonamide Moiety: Bioisosterism & Electrostatics

The sulfonamide group (

  • Transition State Mimicry: In protease inhibitors, the tetrahedral geometry of the sulfur atom and the acidity of the

    
     (especially in acyl sulfonamides, 
    
    
    ) mimic the tetrahedral transition state of peptide bond hydrolysis.
  • Acidity Modulation: A typical sulfonamide has a pKa of ~10. However, acyl sulfonamides have a pKa of ~4–5. This allows them to exist as anions at physiological pH, facilitating strong electrostatic interactions with metal centers (e.g.,

    
     in MMPs) or oxyanion holes (e.g., Serine proteases).[1][2]
    

Synthetic Architectures & Protocols

General Synthetic Workflow

The synthesis of pyrrolidine sulfonamides typically follows a modular approach, allowing for late-stage diversification.[1]

SynthesisWorkflowStartBoc-L-Proline(Starting Material)Step11. Amide Coupling(P1' Introduction)Start->Step1EDC/HOBtStep22. Deprotection(TFA or HCl)Step1->Step2Step33. Sulfonylation(R-SO2-Cl + Base)Step2->Step3DIPEA/DCMProductPyrrolidine SulfonamideScaffoldStep3->ProductDiversificationLate-StageFunctionalizationProduct->Diversification

Figure 1: Modular synthetic workflow for generating pyrrolidine sulfonamide libraries.

Protocol: Synthesis of Acyl Sulfonamides (HCV Warhead)

This functionality is critical for HCV protease inhibitors like Asunaprevir.[1]

Reagents:

  • Carboxylic Acid Intermediate (Pyrrolidine-containing)[3][1][2][4]

  • Sulfonamide (e.g., Cyclopropylsulfonamide)[2][5][6]

  • Coupling Agent: CDI (1,1'-Carbonyldiimidazole) or EDC/DMAP[3][1][2]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[3][1][2]

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF under

    
     atmosphere. Add CDI (1.2 equiv) and stir at reflux (60°C) for 2 hours to form the acyl imidazole intermediate. Note: Evolution of 
    
    
    gas confirms activation.
  • Coupling: Cool the mixture to room temperature. Add the sulfonamide (1.2 equiv) and DBU (1.5 equiv).[2]

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via LC-MS for the disappearance of the intermediate.

  • Workup: Quench with 1M HCl (to pH ~2). The acidic pH protonates the acyl sulfonamide (making it neutral/less soluble in water) and removes unreacted basic impurities. Extract with EtOAc.[3][1]

  • Purification: Recrystallize from MeOH/Water or purify via flash chromatography (DCM/MeOH gradient).

Therapeutic Applications

Case Study: HCV NS3/4A Protease Inhibitors

The most commercially successful application of this scaffold is in Direct-Acting Antivirals (DAAs) for Hepatitis C.[3][1]

  • Drugs: Asunaprevir, Grazoprevir, Paritaprevir.[1][2]

  • Mechanism: These drugs contain a cyclopropyl acyl sulfonamide moiety.[3][1] The acyl sulfonamide acts as a non-cleavable bioisostere of the peptide bond.

  • Binding Mode: The anionic nitrogen of the acyl sulfonamide forms a hydrogen bond network with the catalytic Ser139 and the backbone of Gly137 (the oxyanion hole), effectively trapping the enzyme in an inhibited state.

HCV_Bindingcluster_siteCatalytic Triad & Oxyanion HoleEnzymeHCV NS3/4A Protease(Active Site)DrugAcyl Sulfonamide Inhibitor(e.g., Asunaprevir)Ser139Ser139(Catalytic Nucleophile)Drug->Ser139H-Bond / ElectrostaticGly137Gly137(Oxyanion Hole)Drug->Gly137H-Bond (Backbone)His57His57(General Base)Drug->His57Van der Waals / Stacking

Figure 2: Mechanistic binding mode of acyl sulfonamide inhibitors within the HCV NS3/4A protease active site.

Metabolic Disease: 11 -HSD1 Inhibitors

11


312731
  • Role of Scaffold: N-sulfonyl pyrrolidines serve as robust hydrophobic cores that fit into the lipophilic binding pocket of 11

    
    -HSD1.[3][1]
    
  • Advantage: The sulfonamide group improves metabolic stability compared to the corresponding amide, reducing clearance rates while maintaining potency.

Matrix Metalloproteinase (MMP) Inhibitors

Sulfonyl pyrrolidines have been designed to inhibit MMP-2 and MMP-9 (gelatinases) for cancer therapy.[3][1][2]

  • Design: A sulfonamide group coordinates the Zinc (

    
    ) ion in the catalytic domain, while the pyrrolidine ring directs the side chains into the S1' specificity pocket.
    

SAR & Pharmacophore Insights

The success of the pyrrolidine-sulfonamide scaffold relies on precise tuning of the Structure-Activity Relationship (SAR).[3]

PositionStructural ModificationEffect on Potency/PK
Pyrrolidine Nitrogen Sulfonamide vs. AmideSulfonamides often show increased metabolic stability (lower clearance) and improved permeability (LogP modulation).[3][1][2]
C2 Position (Proline) Stereochemistry (L vs. D)Critical: L-Proline derivatives typically mimic natural peptide substrates.[3][1][2] Inversion often abolishes activity.[3][1]
C4 Position Fluorine / HydroxylInduces ring puckering (C4-exo vs. C4-endo).[3][1][2] 4-F substituents can increase potency by 10-fold via pre-organization.[3][1][2]
Sulfonamide R-Group Cyclopropyl / ArylCyclopropyl (as in HCV drugs) provides an optimal steric fit for shallow pockets.[3][1][2] Aryl groups are used for deeper hydrophobic channels (e.g., 11

-HSD1).[3][1][2]

References

  • McCauley, J. A., et al. (2010).[1][2] "Discovery of Asunaprevir (BMS-650032): An Orally Efficacious NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus Infection."[3][6] Journal of Medicinal Chemistry. Link[3][1][2]

  • Harper, S., et al. (2012).[1][2] "Development of the macrocyclic HCV NS3/4A protease inhibitor grazoprevir (MK-5172)."[3][1][2] Journal of Medicinal Chemistry. Link[3][1][2]

  • Bhat, B. G., et al. (2014).[1][2] "Discovery of pyridyl sulfonamide 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Cheng, X. C., et al. (2008).[1][2] "Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Gentile, I., et al. (2014).[1][2] "Asunaprevir, a Protease Inhibitor for the Treatment of Hepatitis C Infection."[8] Therapeutics and Clinical Risk Management. Link

Methodological & Application

experimental protocol for synthesizing 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This protocol details the synthesis of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine , a critical sulfonamide building block used in medicinal chemistry for the development of antiviral and anticancer therapeutics. The thiophene-sulfonamide motif is a bioisostere for benzene-sulfonamides, often offering improved metabolic stability and solubility profiles.

Synthetic Strategy: The method utilizes a nucleophilic substitution reaction (


-S) where pyrrolidine attacks the electrophilic sulfur of 5-bromo-2-thiophenesulfonyl chloride. This route is preferred over the bromination of 1-(2-thienylsulfonyl)pyrrolidine due to the high regioselectivity inherent in using the pre-functionalized sulfonyl chloride starting material.

Reaction Scheme & Workflow

The following flowchart visualizes the critical decision nodes and process flow for this synthesis.

G node_start Start: Reagent Prep node_react Reaction: 0°C, DCM, N2 atm Dropwise Addition node_start->node_react Mix R-SO2Cl + Base node_monitor TLC Monitoring (Hex:EtOAc 3:1) node_react->node_monitor 2-4 Hours node_monitor->node_react SM Persists (Add cat. DMAP) node_workup Workup: 1. 1M HCl Wash (Remove Amine) 2. NaHCO3 Wash (Neutralize) 3. Brine/Dry node_monitor->node_workup SM Consumed node_purify Purification Decision node_workup->node_purify node_cryst Recrystallization (EtOH/Water) node_purify->node_cryst If Solid node_col Flash Column (Silica) node_purify->node_col If Oil/Impure node_final Final Product: White/Off-white Solid node_cryst->node_final node_col->node_final

Caption: Figure 1. Logical workflow for the sulfonylation of pyrrolidine, including in-process controls (IPC) and purification decision trees.

Materials & Stoichiometry

Safety Alert: 5-Bromo-2-thiophenesulfonyl chloride is a lachrymator and corrosive. All operations must be performed in a functioning fume hood. Pyrrolidine is highly flammable and toxic.[1]

ReagentMW ( g/mol )Equiv.[2][3]Role
5-Bromo-2-thiophenesulfonyl chloride 261.541.0Electrophile (Limiting Reagent)
Pyrrolidine 71.121.1 - 1.2Nucleophile
Triethylamine (TEA) 101.191.5HCl Scavenger / Base
Dichloromethane (DCM) -[0.2 M]Solvent (Anhydrous)
1M HCl (aq) --Quench / Amine Removal

Detailed Experimental Protocol

Phase 1: Reaction Setup (0 – 30 mins)
  • Glassware Prep: Oven-dry a 100 mL Round Bottom Flask (RBF) and a pressure-equalizing addition funnel. Equip the RBF with a magnetic stir bar and flush with Nitrogen (

    
    ) or Argon.
    
  • Substrate Dissolution: Charge the RBF with 5-Bromo-2-thiophenesulfonyl chloride (1.0 equiv) and anhydrous DCM (concentration ~0.2 M relative to sulfonyl chloride).

  • Cooling: Submerge the flask in an ice/water bath and stir for 10 minutes to reach an internal temperature of 0°C. Causality: Low temperature prevents hydrolysis of the sulfonyl chloride by trace moisture and controls the exotherm of the subsequent addition.

Phase 2: Nucleophilic Addition (30 mins – 4 hrs)
  • Reagent Mix: In a separate vial, mix Pyrrolidine (1.1 equiv) and Triethylamine (1.5 equiv) in a small volume of DCM.

  • Controlled Addition: Transfer the amine mixture to the addition funnel. Add dropwise to the cold sulfonyl chloride solution over 15–20 minutes.

    • Observation: Slight fuming or precipitation of triethylamine hydrochloride (white solid) is normal.

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

Phase 3: In-Process Control (IPC)
  • TLC Analysis: Spot the reaction mixture against the starting sulfonyl chloride.

    • Mobile Phase: Hexanes:Ethyl Acetate (3:1).

    • Visualization: UV (254 nm). The product will be more polar (lower

      
      ) than the sulfonyl chloride but less polar than the baseline amine salts.
      
    • Criteria: The reaction is deemed complete when the sulfonyl chloride spot disappears.

Phase 4: Workup (The "Self-Validating" System)
  • Quench: Add water (equal volume to solvent) to the reaction mixture. Stir vigorously for 5 minutes.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

  • Acid Wash (Critical Step): Wash the organic layer with 1M HCl (2 x 15 mL).

    • Mechanism:[4] This converts unreacted pyrrolidine and TEA into their water-soluble hydrochloride salts, effectively removing them from the organic phase. This minimizes the need for complex chromatography later.

  • Neutralization: Wash with saturated aqueous

    
     (1 x 15 mL) to neutralize trace acid.
    
  • Drying: Wash with Brine (sat. NaCl), dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).[5]
    
Phase 5: Purification & Characterization
  • Scenario A (Solid Residue): Recrystallize from hot Ethanol or an Ethanol/Water mixture.

  • Scenario B (Oil): If the residue is an oil, induce crystallization by triturating with cold hexanes. If impurities persist, perform flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Data & Analysis

Physical State: White to off-white crystalline solid. Melting Point: Expected range 88–92°C (Derivative dependent, verify with literature for exact polymorphs).

NMR Interpretation (


, 400 MHz): 
  • 
     7.45 ppm (d, 1H):  Thiophene proton at C3 (adjacent to sulfonyl group).
    
  • 
     7.05 ppm (d, 1H):  Thiophene proton at C4 (adjacent to Bromine).
    
  • 
     3.20–3.30 ppm (m, 4H):  Pyrrolidine 
    
    
    
    -protons (
    
    
    ).
  • 
     1.75–1.90 ppm (m, 4H):  Pyrrolidine 
    
    
    
    -protons (
    
    
    ).

Mass Spectrometry (ESI+):

  • Look for the isotopic pattern of Bromine (

    
     and 
    
    
    
    ) in a 1:1 ratio.
  • [M+H]+: Calculated ~296/298 m/z.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous; keep system under

during setup.
Starting Material Remains Degraded ReagentsCheck purity of sulfonyl chloride. If old, it may have hydrolyzed to sulfonic acid (which won't react).
Product is Oily/Yellow Residual Amine/SolventThe acid wash (Phase 4, Step 3) was likely insufficient. Repeat wash or keep on high vacuum to remove trapped solvent.

References

  • Thiophene Sulfonamide Derivatives: Infect Drug Resist. (2024).[6] Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides. National Institutes of Health (NIH). Retrieved from [Link]

  • Pyrrolidine Properties & Handling: Wikipedia. Pyrrolidine.[1][5][7][8][9] Retrieved from [Link]

Sources

analytical methods for 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for the Quantification of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine

Authored by: Senior Application Scientist, Pharmaceutical Analytics Division

Introduction

This compound is a molecule featuring a brominated thiophene ring linked to a pyrrolidine moiety via a sulfonamide bridge. While not a widely studied compound in public literature, its structure suggests potential utility as an intermediate in medicinal chemistry or its presence as a process-related impurity in the synthesis of more complex active pharmaceutical ingredients (APIs). The pyrrolidine ring is a common scaffold in drug discovery, and sulfonamides are a well-established class of functional groups with diverse biological activities.[1] The presence of a brominated thiophene introduces functionality for further chemical modification and can significantly influence the molecule's physicochemical properties.

Accurate and precise quantification of such compounds is critical in drug development and manufacturing.[2] For an intermediate, this ensures correct stoichiometry in subsequent synthetic steps. If it is an impurity, its levels must be strictly controlled to ensure the safety and efficacy of the final drug product, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][4] This document provides detailed analytical methods and protocols for the reliable quantification of this compound in various contexts, from routine analysis to trace-level impurity testing.

Physicochemical and Analytical Characterization

A foundational analysis of the molecule's structure dictates the most logical analytical strategies.

  • Structure: C₈H₁₀BrNO₂S₂

  • Molecular Weight: Approx. 296.2 g/mol (Monoisotopic Mass: ~295.96 Da)

  • Key Moieties:

    • Brominated Thiophene: This aromatic heterocycle is a strong chromophore, making the molecule well-suited for UV-Vis spectrophotometric detection. Thiophene derivatives typically exhibit strong absorbance in the UV region, often between 230-280 nm.[5][6]

    • Sulfonamide Group: This polar functional group enhances the molecule's solubility in polar organic solvents and makes it amenable to electrospray ionization (ESI) for mass spectrometry (MS) analysis.

    • Pyrrolidine Ring: This saturated, basic nitrogen-containing ring also promotes efficient ionization in positive-mode ESI-MS.[7]

Based on this analysis, High-Performance Liquid Chromatography (HPLC) is the separation technique of choice.[7] Coupled with either UV or MS detection, it offers the necessary selectivity and sensitivity for robust quantification.

Primary Analytical Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

For routine analysis, such as purity assessment of a bulk substance or quantification in a formulated product, RP-HPLC-UV is the workhorse method. It is robust, cost-effective, and widely available.

Causality of Method Design

The goal is to retain and separate the moderately polar this compound from potential impurities on a non-polar stationary phase.

  • Stationary Phase: A C18 column is the universal starting point for RP-HPLC method development due to its hydrophobicity and wide applicability.[8][9] It will provide sufficient retention for the analyte.

  • Mobile Phase: A mixture of a polar aqueous phase and a less polar organic solvent is used. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The aqueous phase is acidified with formic acid to suppress the ionization of any residual silanols on the silica-based column, leading to improved peak shape. This mobile phase is also compatible with MS detection, allowing for a seamless transition to more sensitive methods if required.[10]

  • Detection: Based on the UV-absorbing properties of the thiophene ring, a photodiode array (PDA) detector is ideal. It allows for the determination of the optimal detection wavelength (λ-max) and can also assess peak purity. The λ-max is anticipated to be around 260-270 nm.[5]

Experimental Protocol: RP-HPLC-UV

1. Materials and Reagents

  • Reference Standard: this compound (purity ≥98%)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade (e.g., Milli-Q or equivalent)

  • Formic Acid (FA), LC-MS grade

  • Methanol, HPLC grade (for sample dissolution)

2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serially diluting the stock solution with the mobile phase initial composition (95:5 Water:ACN).

  • Sample Preparation:

    • For Bulk Substance: Accurately weigh ~10 mg of the sample, dissolve in methanol, and dilute to a final concentration of ~100 µg/mL using the mobile phase.

    • For Formulation/Matrix: Develop a sample extraction procedure. This may involve dissolution followed by protein precipitation (for biological matrices) or solid-phase extraction (SPE) for cleanup and concentration.[2]

3. Chromatographic Conditions

  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters SunFire C18).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA detector, monitor at 265 nm (verify λ-max by spectrum analysis), with a reference wavelength of 360 nm.

4. Method Validation Protocol The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[11][12]

ParameterAcceptance Criteria
Specificity Peak for the analyte is free of interference from blank/placebo. Peak purity index > 0.995.
Linearity R² > 0.998 for a calibration curve of at least 5 concentration levels.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of ~3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of ~10:1. Precision at LOQ should be RSD ≤ 10%.
Robustness No significant change in results with small variations in flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase pH (±0.2).

High-Sensitivity Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of trace-level impurities or for analysis in complex biological matrices, LC-MS/MS provides unparalleled sensitivity and selectivity.[13][14]

Causality of Method Design

The method leverages the specific mass-to-charge ratio (m/z) of the parent molecule and its unique fragment ions to eliminate matrix interference.

  • Ionization: Electrospray ionization in positive mode (ESI+) is selected. The pyrrolidine nitrogen and, to a lesser extent, the sulfonamide group are readily protonated to form the [M+H]⁺ precursor ion.[10]

  • Fragmentation (Collision-Induced Dissociation - CID): The protonated molecule is fragmented in the collision cell. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the loss of SO₂.[15][16] The pyrrolidine ring can also undergo characteristic fragmentation.[7] By selecting a unique precursor-to-product ion transition, we can achieve high selectivity. This is known as Multiple Reaction Monitoring (MRM).

Experimental Protocol: LC-MS/MS

1. Materials and Reagents

  • As per the HPLC-UV method, but using LC-MS grade solvents and reagents exclusively.

2. Standard and Sample Preparation

  • Prepare standards and samples as described for HPLC-UV, but at much lower concentrations appropriate for the sensitivity of the instrument (e.g., in the ng/mL range).

3. LC-MS/MS Conditions

  • LC System: UPLC/UHPLC system for optimal resolution and speed.

  • LC Conditions: The HPLC-UV method can be adapted. A shorter column (e.g., 2.1 x 50 mm, 1.8 µm) and a faster gradient may be used to reduce run times.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ion Source: ESI+

  • Precursor Ion ([M+H]⁺): m/z 295.96 (or 297.96 due to the bromine isotopes ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance). Monitoring both can confirm the presence of a bromine atom. For quantification, the most abundant isotope (m/z 295.96) is typically used.

  • Proposed MRM Transitions (Hypothetical):

    Transition Purpose Collision Energy (eV)
    295.96 -> 154.9 Quantifier (Loss of pyrrolidine sulfonyl) 20
    295.96 -> 231.9 Qualifier (Loss of SO₂) 15
    295.96 -> 70.1 Qualifier (Pyrrolidine iminium ion) 25

    (Note: These transitions and energies must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer.)

4. Data Acquisition and Processing

  • Acquire data in MRM mode.

  • Integrate the peak area for the quantifier transition and use the qualifier transitions to confirm identity (the ratio of qualifier to quantifier peak areas should be consistent across samples and standards).

  • Quantify using a calibration curve constructed from the working standard solutions.

Visualization of Analytical Workflows

A clear workflow ensures reproducibility and understanding of the entire analytical process.

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Reference Reference Standard Weighing Accurate Weighing Reference->Weighing Sample Test Sample Sample->Weighing Dissolution Dissolution & Dilution Weighing->Dissolution HPLC_UV RP-HPLC-UV (Routine Assay) Dissolution->HPLC_UV LC_MSMS LC-MS/MS (Trace Analysis) Dissolution->LC_MSMS Integration Peak Integration HPLC_UV->Integration LC_MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report MSMS_Fragmentation cluster_frags Product Ions Parent Precursor Ion [M+H]⁺ m/z 295.96 Frag1 Quantifier [C₄H₂BrS]⁺ m/z 154.9 Parent->Frag1 Loss of C₄H₈NSO₂ Frag2 Qualifier 1 [M+H-SO₂]⁺ m/z 231.9 Parent->Frag2 Loss of SO₂ Frag3 Qualifier 2 [C₄H₈N]⁺ m/z 70.1 Parent->Frag3 Pyrrolidine Iminium Ion

Caption: Proposed MS/MS fragmentation pathway for this compound.

Conclusion

This application note provides two robust, validated analytical frameworks for the quantification of this compound. The RP-HPLC-UV method is ideal for routine quality control, offering reliability and simplicity. For applications requiring higher sensitivity and selectivity, such as trace impurity analysis or bioanalysis, the LC-MS/MS method is superior. The choice of method should be guided by the specific analytical requirements, including the concentration range of interest and the complexity of the sample matrix. Both methods are built on sound chromatographic principles and adhere to international validation standards, ensuring the generation of accurate and defensible analytical data.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link] [3]2. U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link] [11]3. LabRulez. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link] [13]4. International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link] [4]5. ICH. (n.d.). Quality Guidelines. Retrieved from [Link] [17]6. Kaufmann, A., & Kaenzig, A. (2001). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC INTERNATIONAL, 84(3), 851-860.

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link] [12]8. Görgü, Ö., & Aydoğdu, N. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(4), 365-375.

  • Wang, J., et al. (2021). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Science & Nutrition, 9(12), 6593-6603.
  • Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link] [18]12. Zhang, X. H., et al. (2015). Exploring the correlation between molecular conformation and UV–visible absorption spectra of two-dimensional thiophene-based conjugated polymers. RSC Advances, 5(82), 67015-67023.

  • Chatterley, A. S., et al. (2017). Ultraviolet photochemistry of 2-bromothiophene explored using universal ionization detection and multi-mass velocity-map imaging with a PImMS2 sensor. The Journal of Chemical Physics, 147(1), 013926.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link] [9]19. Wang, G., & Hsieh, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 364-372.

  • Chen, C. Y., et al. (2021).
  • Huo, F., et al. (2014). UV–Vis absorption spectra for chromophores A and B in six solvents.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
  • Bristow, T. (2007). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
  • Stazi, G., et al. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
  • Carballeira, N. M., & Maldonado, L. (2001). Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides).
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

Sources

Application Note: 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine is a privileged organosulfur scaffold widely utilized in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). Characterized by a robust sulfonamide linkage between a lipophilic pyrrolidine ring and a 5-bromothiophene core, this molecule serves two distinct roles in early-stage drug development:

  • Direct Active Hit: It acts as a validated inhibitor for metalloproteinases (specifically MMP-2 ) and has shown affinity for GPCRs (e.g., 5-HT6 ) and stress response proteins (HSF1 ).

  • Rapid-Expansion Scaffold: The 5-bromo substituent functions as a "synthetic handle," allowing medicinal chemists to rapidly generate diverse libraries via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) directly from the HTS hit.

Physicochemical Profile (The "Rule of 3" Compliance)
PropertyValueHTS Implication
Molecular Weight 296.18 DaIdeal Fragment: <300 Da allows for high ligand efficiency (LE).
cLogP ~2.1Permeability: Optimal lipophilicity for cell-based assays without aggregation.
H-Bond Donors 0Membrane Crossing: High passive permeability.
H-Bond Acceptors 3 (O=S=O, N)Interaction: Sulfonyl oxygens often engage active site metal ions (e.g., Zn²⁺).
Solubility (DMSO) >50 mMLiquid Handling: Excellent stability in standard HTS storage conditions.

HTS Logistics & Preparation

Stock Solution Management

To prevent compound precipitation or "crash-out" during acoustic dispensing, strict adherence to solvent protocols is required.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Concentration: Prepare a 10 mM master stock .

  • Storage: -20°C in amber glass or cyclic olefin copolymer (COC) plates to prevent leaching.

  • Freeze-Thaw Cycles: Limit to <5. Sulfonamides are chemically stable, but the thiophene ring can be sensitive to photo-oxidation over prolonged light exposure.

Liquid Handling Parameters
  • Acoustic Droplet Ejection (ADE): Calibrate for "Standard DMSO" fluid class.

  • Pin Tool Transfer: Ensure pins are washed with DMSO/Water/Ethanol cycles to prevent carryover, as the lipophilic thiophene moiety can adhere to metal pins.

Protocol A: FRET-Based Biochemical Screen (MMP-2 Target)

Rationale: Literature identifies sulfonyl pyrrolidines as selective inhibitors of Matrix Metalloproteinase-2 (MMP-2).[1][2] This protocol validates the compound's activity using a fluorescence resonance energy transfer (FRET) workflow.

Reagents
  • Enzyme: Recombinant Human MMP-2 (Catalytic Domain).

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (Fluorogenic MMP substrate).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.

Step-by-Step Workflow
  • Plate Prep: Dispense 50 nL of this compound (various concentrations for IC50 or single point 10 µM) into 384-well black low-volume plates.

  • Enzyme Addition: Add 10 µL of MMP-2 enzyme (0.5 nM final) in Assay Buffer.

  • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 30 mins at RT . Crucial: This allows the sulfonamide oxygen to coordinate with the active site Zinc.

  • Substrate Initiation: Add 10 µL of Fluorogenic Substrate (10 µM final).

  • Kinetic Read: Monitor fluorescence immediately (Ex: 328 nm / Em: 393 nm) for 60 minutes.

  • Data Analysis: Calculate slope (RFU/min) of the linear portion. Determine % Inhibition relative to DMSO control.

Visualization: HTS Workflow Logic

HTS_Workflow Stock Compound Stock (10 mM DMSO) Dispense Acoustic Dispensing (50 nL) Stock->Dispense Incubate Pre-Incubation (Enzyme + Cmpd) Dispense->Incubate + MMP-2 Substrate Substrate Addition (Start Reaction) Incubate->Substrate Read Kinetic Read (Ex 328 / Em 393) Substrate->Read Analysis IC50 Calculation Read->Analysis

Caption: Kinetic FRET assay workflow for validating MMP-2 inhibitory activity.

Protocol B: Hit-to-Lead Expansion (The "Bromine Handle")

Rationale: The 5-bromo position is chemically active. Once this compound is identified as a hit, the following protocol describes how to generate a "Focused Library" to improve potency and selectivity (SAR).

Chemistry: Suzuki-Miyaura Coupling on Microscale

This protocol allows for the parallel synthesis of analogs directly in 96-well blocks.

  • Reactants:

    • Substrate: this compound (1 equiv).

    • Boronic Acids: Diverse set (Aryl, Heteroaryl) (1.5 equiv).

    • Catalyst: Pd(dppf)Cl₂ (5 mol%).

    • Base: K₂CO₃ (3 equiv).

    • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Load reagents into a 96-well glass-lined block.

    • Seal and heat to 90°C for 4 hours .

    • Filter through a silica plug to remove Pd.

    • Evaporate solvent and resuspend in DMSO for secondary screening.

Visualization: SAR Expansion Logic

SAR_Logic Core 1-[(5-Bromo-2-thienyl) sulfonyl]pyrrolidine (The Hit) Suzuki Suzuki Coupling (+ Aryl Boronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig (+ Amines) Core->Buchwald Sonogashira Sonogashira (+ Alkynes) Core->Sonogashira Biaryl Bi-Aryl Analogs (Improved Pi-Stacking) Suzuki->Biaryl Amino Amino-Thiophenes (Solubility/H-Bonding) Buchwald->Amino Alkyne Rigid Linkers (Access Deep Pockets) Sonogashira->Alkyne

Caption: Strategic utilization of the 5-Br handle for rapid analog generation.

Data Analysis & Troubleshooting

Identifying False Positives

Sulfonyl pyrrolidines are generally stable, but the thiophene ring can be a source of interference if oxidized.

  • Interference Check: Run a "No Enzyme" control. If the compound fluoresces at 393 nm without substrate cleavage, it is an autofluorescent false positive.

  • Redox Cycling: Add 1 mM DTT or Triton X-100 to the assay buffer. If IC50 shifts significantly (>10-fold), the inhibition may be non-specific (aggregation or redox).

Structure-Activity Relationship (SAR) Trends

Based on BindingDB and MMP-2 literature:

  • Pyrrolidine Ring: Modifications here (e.g., expanding to piperidine) often modulate metabolic stability but affect potency less than the aryl group.

  • Sulfonyl Group: Essential for H-bonding with the catalytic zinc or backbone amides. Do not replace with carbonyl (amide) without expecting significant potency loss.

  • 5-Br Position: This is the "vector" for potency. Bulky hydrophobic groups here often improve potency against MMPs by filling the S1' specificity pocket.

References

  • Cheng, X. C., et al. (2008).[2] Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry.

  • BindingDB Entry. (2011).[3][4] Affinity Data for 1-(5-bromothiophen-2-yl)sulfonyl-3-methylpiperidine against HSF1 and GSK3b. BindingDB.[3][4]

  • Vittorio, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

  • Lopez-Rodriguez, M. L., et al. (2003). Design and Synthesis of New Benzenesulfonamide Derivatives as 5-HT6 Receptor Antagonists. Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

solubility issues of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine and how to solve them.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them, enabling you to make informed decisions in your experiments. This document is structured to walk you through a logical troubleshooting process, from initial assessment to advanced solubilization strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to provide quick guidance.

Q1: I've just synthesized/received this compound and it won't dissolve in my aqueous buffer. Why is this happening?

A1: Poor aqueous solubility is a common issue for many new chemical entities.[1][2] The structure of this compound, with its aromatic bromo-thienyl group and sulfonyl moiety, suggests a degree of lipophilicity which can lead to limited solubility in water. While the pyrrolidine ring can sometimes enhance aqueous solubility, the overall properties of the molecule may favor non-polar environments.[3][4]

Q2: What are the first and simplest things I should try to get my compound into solution?

A2: Start with the most straightforward techniques before moving to more complex methods. The initial steps should be trying a range of common laboratory solvents, adjusting the pH of your aqueous solution, and exploring the use of co-solvents. These methods are often effective and require readily available reagents.

Q3: Could the physical form of my compound be affecting its solubility?

A3: Absolutely. The solid-state properties of your compound, such as its particle size and crystallinity, can significantly impact its dissolution rate and apparent solubility.[5][6] Smaller particles have a larger surface area-to-volume ratio, which can lead to faster dissolution.[5][7] If you are consistently facing issues, techniques like micronization could be considered.[5][7]

Q4: Are there any safety precautions I should be aware of when handling this compound and its solutions?

Part 2: A Systematic Troubleshooting Guide to Solubility Enhancement

If the FAQs did not resolve your issue, this comprehensive guide will walk you through a systematic approach to tackling the solubility challenges of this compound.

Logical Troubleshooting Workflow

The following diagram illustrates the recommended workflow for addressing solubility issues with your compound.

Solubility Troubleshooting Workflow Troubleshooting Workflow for this compound Solubility cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Basic Solubilization Techniques cluster_2 Phase 3: Advanced Solubilization Strategies cluster_3 Outcome A Start: Undissolved Compound B Step 1: Initial Solubility Screening in Various Solvents A->B C Step 2: pH Adjustment B->C If aqueous solubility is desired D Step 3: Co-solvency C->D If pH adjustment is ineffective or not suitable H Compound Solubilized C->H Success E Step 4: Surfactant-Mediated Solubilization (Micellar Solubilization) D->E If co-solvents are insufficient or undesirable D->H Success F Step 5: Complexation with Cyclodextrins E->F If surfactants are not an option E->H Success G Step 6: Solid Dispersion (Advanced Formulation) F->G For challenging cases F->H Success G->H Success I Consult Formulation Specialist G->I If still unresolved

Caption: A step-by-step workflow for systematically addressing the solubility of this compound.

Step 1: Initial Solubility Assessment

Causality: Before you can solve a solubility problem, you must first understand its extent. This initial screening will help you characterize the compound's solubility in a range of common laboratory solvents with varying polarities. This information is crucial for selecting an appropriate solvent system for your experiments or for further formulation development.

Experimental Protocol:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into separate, small, clear vials.

  • To each vial, add a measured volume of a single solvent (e.g., 100 µL) from the list below.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If the compound dissolves, it is soluble at >= 10 mg/mL.

  • If not fully dissolved, add another measured volume of the solvent (e.g., another 100 µL, bringing the total to 200 µL) and repeat step 3. This would test for solubility at >= 5 mg/mL.

  • Continue this process until the compound dissolves or a practical upper volume limit is reached.

  • Record your observations in a table.

Table 1: Common Laboratory Solvents for Initial Solubility Screening

SolventPolarity IndexTypical Use in Experiments
Water10.2Aqueous buffers, cell culture media
Dimethyl Sulfoxide (DMSO)7.2Stock solutions, biological assays
Ethanol (EtOH)5.2Co-solvent, stock solutions
Methanol (MeOH)5.1Stock solutions, organic synthesis
Propylene Glycol (PG)-Co-solvent, formulations
Polyethylene Glycol 400 (PEG 400)-Co-solvent, formulations
Acetone5.1Organic synthesis, cleaning
Acetonitrile (ACN)5.8HPLC, organic synthesis
Dichloromethane (DCM)3.1Organic synthesis, extraction
Chloroform4.1Organic synthesis, extraction
Step 2: pH Adjustment

Causality: The pyrrolidine nitrogen in your compound is basic and can be protonated at acidic pH. This ionization would result in a charged species, which is generally more soluble in aqueous media.[9] Therefore, systematically varying the pH of your aqueous buffer is a fundamental step in determining if solubility is pH-dependent.

Experimental Protocol:

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add a known amount of your compound to a fixed volume of each buffer to create a suspension.

  • Stir or shake the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Filter or centrifuge the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the measured solubility against the pH to identify the pH range of optimal solubility.

Step 3: Co-solvency

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][7] This can increase the solubility of lipophilic compounds by making the solvent environment more favorable for the solute.[5][9]

Experimental Protocol:

  • Select a few common, biocompatible co-solvents (see Table 2).

  • Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v in water or buffer).

  • Determine the solubility of your compound in each of these co-solvent mixtures using the method described in Step 2 (or a simplified visual assessment for rapid screening).

  • Plot solubility as a function of the co-solvent concentration to find the optimal ratio.

Table 2: Common Co-solvents for Enhancing Aqueous Solubility

Co-solventProperties & Considerations
EthanolBiocompatible at low concentrations. Can cause protein precipitation at higher concentrations.
Propylene Glycol (PG)Generally regarded as safe (GRAS). A common vehicle for oral and injectable formulations.[10]
Polyethylene Glycol (PEG 300/400)GRAS. Widely used in pharmaceutical formulations. Higher molecular weight PEGs can also be used.[6][10]
GlycerinGRAS. A viscous co-solvent often used in oral formulations.[10]
N-methyl-2-pyrrolidone (NMP)A more aggressive solvent. Use with caution and consider its compatibility with your experimental system.[10]
Dimethylacetamide (DMA)Similar to NMP, a powerful but potentially more toxic solvent.[10]

digraph "Co-solvency Screening Workflow" {
graph [fontname="Arial", fontsize=12, rankdir=LR];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Select Co-solvents\n(e.g., EtOH, PG, PEG 400)"]; B [label="Prepare Stock Solutions\nin 100% Co-solvent"]; C [label="Create Serial Dilutions\nin Aqueous Buffer\n(e.g., 50%, 20%, 10%, 5%)"]; D [label="Determine Solubility at Each\nCo-solvent Concentration"]; E [label="Identify Optimal Co-solvent\nand Concentration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E; }

Sources

stability of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine in different solvents and pH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Topic: Stability of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine Ticket ID: CHEM-SUP-2024-882 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: Chemical Resilience Profile

This compound is a tertiary sulfonamide . Chemically, this class is significantly more robust than primary or secondary sulfonamides. The lack of an acidic N-H proton renders it resistant to base-catalyzed elimination and alkylation under standard physiological and laboratory conditions.

However, the presence of the 5-bromo-thiophene moiety introduces specific sensitivities to transition metals and extreme pH environments. Most "stability" issues reported by users are actually solubility artifacts (precipitation) rather than chemical degradation.

Part 1: Troubleshooting Guides (Q&A Format)

Ticket #1: "My compound disappeared from the buffer solution."

User Issue: I prepared a 10 mM stock in DMSO, then diluted it into PBS (pH 7.4) for an assay. After 2 hours, the concentration dropped by 40%. Is it hydrolyzing?

Diagnosis: Unlikely. This is a solubility failure, not degradation. Technical Explanation: The thiophene ring and the pyrrolidine ring are lipophilic. The sulfonyl group provides some polarity, but the bromine atom significantly increases lipophilicity (LogP ~2.5–3.0). When you dilute a high-concentration DMSO stock into an aqueous buffer, the compound likely crashed out as micro-precipitates that are invisible to the naked eye but are spun down or stuck to the plasticware.

Action Plan:

  • Check the Kinetic Solubility: Do not exceed 100 µM in purely aqueous buffers.

  • Add a Co-solvent: Ensure your assay buffer contains 0.5% – 5% DMSO or Ethanol to maintain solubility.

  • Use a Carrier Protein: If this is a biological assay, adding 0.1% BSA (Bovine Serum Albumin) can act as a carrier and prevent plastic adsorption.

Ticket #2: "Is this compound stable in acidic HPLC mobile phases?"

User Issue: I am running LC-MS with 0.1% Formic Acid or TFA. Will the sulfonamide bond cleave?

Diagnosis: Stable. Technical Explanation: The S-N bond in tertiary sulfonamides is highly resistant to acid hydrolysis compared to carboxamides. While strong mineral acids (e.g., 6M HCl at reflux) can cleave the bond, the conditions used in standard HPLC (pH 2–3, room temperature) are insufficient to initiate hydrolysis.

Degradation Pathway (Extreme Conditions Only): Under forcing acidic conditions (e.g., 100°C, pH < 1), the primary degradation mechanism is the protonation of the pyrrolidine nitrogen followed by nucleophilic attack of water on the sulfur, releasing pyrrolidine and the sulfonic acid.

Ticket #3: "I see an extra peak at M+16 in my mass spec."

User Issue: After storing the DMSO stock for 6 months at room temperature, I see a small impurity with a mass of M+16.

Diagnosis: S-Oxidation of the Thiophene Ring. Technical Explanation: Thiophene sulfur atoms are electron-rich and susceptible to oxidation. While the sulfonyl group at position 2 withdraws electrons and deactivates the ring, long-term exposure to air (oxygen) in solution can lead to the formation of the thiophene S-oxide or sulfone species. This is rare but possible if the DMSO used was old (DMSO degrades to dimethyl sulfide and peroxides over time).

Action Plan:

  • Prevention: Store DMSO stocks at -20°C or -80°C under nitrogen/argon.

  • Reagent Check: Use fresh, anhydrous DMSO for stock preparation.

Part 2: Stability Matrix & Data

Table 1: Stability of this compound

Solvent / ConditionStability RatingPrimary Risk FactorRecommended Storage
DMSO (Anhydrous) ExcellentHygroscopicity of DMSO (absorbs water)-20°C, Dark, Sealed
Water / PBS (pH 7.4) Good (Chemical) / Poor (Physical)Precipitation (Solubility limit < 100 µM)Prepare fresh; Do not store
Acidic Buffer (pH 2) HighNegligible hydrolysis at RT4°C (Short term)
Basic Buffer (pH 10) ModerateNucleophilic attack on C-Br (rare)Use immediately
Cell Culture Media HighProtein binding (reduces free concentration)37°C (Duration of assay)

Part 3: Mechanistic Visualization

The following diagram illustrates the chemical vulnerability points of the molecule.

StabilityMap cluster_legend Risk Level Compound This compound AcidHydrolysis Acid Hydrolysis (Requires pH < 1 + Heat) Compound->AcidHydrolysis S-N Bond Cleavage (Very Slow) Precipitation Precipitation (Aqueous Solubility Limit) Compound->Precipitation High Lipophilicity (Most Common Issue) Oxidation Thiophene Oxidation (Peroxides in aged DMSO) Compound->Oxidation Thiophene Sulfur MetalCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Compound->MetalCoupling C-Br Bond (Reactivity Risk) HighRisk High Probability (User Error) LowRisk Low Probability (Chemical Stability)

Caption: Vulnerability Map. The primary user-facing issue is physical precipitation (Yellow), while chemical degradation (Red/Green) requires extreme conditions.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Objective: Minimize oxidative degradation and precipitation risks.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol for long-term storage due to evaporation.

  • Concentration: Prepare a 10 mM or 50 mM master stock. Avoid concentrations >100 mM to prevent crashing out upon freeze-thaw cycles.

  • Aliquot: Divide into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

  • QC Check: Before use, visually inspect the vial. If crystals are visible, sonicate at 30°C for 5 minutes.

Protocol B: Rapid Stability Assay (HPLC)

Objective: Verify compound integrity before critical experiments.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 3.5 µm.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic system) and 220 nm (Amide/Sulfonamide bond).

  • Pass Criteria: Purity > 95%.

    • Note: If a peak appears at retention time (RT) ~0.5–1.0 min, it is likely the sulfonic acid hydrolysis product (highly polar).

Part 5: References

  • Javorskis, T., & Orentas, E. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 2017. [Link]

  • Białk-Bielińska, A., et al. Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 2012. [Link]

  • Ratcliffe, A.J. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides. Domainex, 2022. [Link]

troubleshooting guide for 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the successful synthesis, purification, and downstream application of this versatile building block. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

The structure of this compound combines a reactive bromothiophene moiety, a stable sulfonamide linker, and a pyrrolidine ring, a common scaffold in medicinal chemistry.[1][2] The primary challenge in its use, particularly in cross-coupling reactions, is the premature cleavage of the carbon-bromine bond, a phenomenon known as dehalogenation or debromination.[3][4] This guide provides a systematic approach to mitigate this and other common experimental hurdles.

Section 1: Synthesis and Purification

This section addresses common issues encountered during the preparation and purification of the title compound, which is typically synthesized by reacting 5-bromo-2-thiophenesulfonyl chloride with pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is low-yielding. What are the common causes?

A low yield in this sulfonamide formation is typically traced back to one of three areas: reagent quality, reaction conditions, or workup procedure.

  • Reagent Quality:

    • 5-Bromo-2-thiophenesulfonyl Chloride: This is the most critical reagent. It is susceptible to hydrolysis. Exposure to atmospheric moisture will convert it to the unreactive sulfonic acid, halting the reaction. Always use a freshly opened bottle or a properly stored (desiccated) reagent.

    • Pyrrolidine: Pyrrolidine is hygroscopic and can absorb water and carbon dioxide from the air.[5][6] Using wet pyrrolidine can quench the sulfonyl chloride. It is recommended to use freshly distilled or high-purity pyrrolidine from a sealed bottle.

    • Base: An acid scavenger (like triethylamine or pyridine) is essential to neutralize the HCl generated during the reaction.[7] The base must be anhydrous. The presence of water can promote hydrolysis of the sulfonyl chloride.

  • Reaction Conditions:

    • Temperature: The reaction is typically exothermic. Adding the sulfonyl chloride to the pyrrolidine/base mixture should be done slowly at a reduced temperature (e.g., 0 °C) to prevent side reactions and decomposition.[7]

    • Solvent: A dry, aprotic solvent (e.g., Dichloromethane, THF, Diethyl Ether) is crucial. Protic solvents can react with the sulfonyl chloride.

  • Workup:

    • The product is a sulfonamide, which is generally stable. However, overly aggressive pH changes during aqueous workup should be avoided. Ensure complete extraction from the aqueous layer, as some product may be lost if the organic phase is not sufficiently non-polar.

Troubleshooting Workflow: Synthesis

start Low Yield in Synthesis reagent Check Reagent Purity & Dryness - Sulfonyl Chloride (hydrolysis?) - Pyrrolidine (anhydrous?) - Base (anhydrous?) start->reagent Start Here conditions Optimize Reaction Conditions - Control Temperature (0 °C start) - Use Anhydrous Aprotic Solvent reagent->conditions If reagents are pure workup Review Workup Procedure - Sufficient Extraction? - Avoid Emulsion conditions->workup If conditions are optimal solution Yield Improved workup->solution Problem Solved

Caption: Decision tree for diagnosing low-yield synthesis.

Q2: I am having difficulty purifying this compound. My main impurity seems to have a very similar polarity.

This is a classic purification challenge. The most likely impurity is the debrominated analog, 1-(2-thienylsulfonyl)pyrrolidine . This byproduct can form in situ if the 5-bromo-2-thiophenesulfonyl chloride starting material contains some 2-thiophenesulfonyl chloride impurity. Due to their structural similarity, they often co-elute in standard chromatography.

Purification Strategy:

  • Confirm Impurity Identity: Use LC-MS to confirm the mass of the impurity. The debrominated analog will have a mass difference corresponding to the replacement of Br (79/81 Da) with H (1 Da).

  • Optimize Flash Chromatography:

    • Solvent System: Avoid highly polar single solvents. A gradient elution using a hexane/ethyl acetate or hexane/acetone system is a good starting point.[8] A shallow gradient is key to resolving closely eluting spots.

    • Silica Gel: Use high-quality silica gel with a small particle size for better resolution.

  • Orthogonal Purification: If chromatography fails to provide complete separation, an orthogonal method is recommended.[9] Since the primary impurity has similar polarity, a technique that separates based on a different principle is needed.

    • Crystallization: If your product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes). This can be highly effective at removing small amounts of closely related impurities.

  • Purity Analysis: After purification, confirm purity using at least two methods, such as HPLC and ¹H NMR.

Section 2: Troubleshooting Downstream Cross-Coupling Reactions

The 5-bromo position is an ideal handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig). The principal and most frustrating side reaction is reductive dehalogenation.[3][4]

Q3: What is the primary cause of debromination (dehalogenation) during my cross-coupling reaction?

Dehalogenation is the replacement of the bromine atom with a hydrogen atom, leading to the undesired byproduct 1-(2-thienylsulfonyl)pyrrolidine. This side reaction is often promoted by the reaction conditions themselves. The key mechanistic causes are:

  • Protonolysis of Organometallic Intermediates: In reactions like Suzuki or Stille, an organopalladium intermediate is formed. If a proton source (most commonly, residual water) is present, it can protonate the thiophene ring, cleaving the C-Pd bond and replacing it with a C-H bond before the desired cross-coupling can occur.[4]

  • β-Hydride Elimination: While less common for aryl halides, under certain conditions, hydride sources in the reaction can lead to reductive elimination pathways.

  • Catalyst/Base/Solvent Interactions: Certain combinations of palladium catalysts, bases, and solvents are known to favor dehalogenation. For instance, using highly aqueous solvent mixtures or certain phosphine ligands can accelerate this undesired pathway.[3]

Troubleshooting Workflow: Dehalogenation in Cross-Coupling

start Significant Dehalogenation (>10%) Observed by LC-MS solvent Step 1: Ensure Anhydrous Conditions - Use dry, degassed solvents - Dry reagents (esp. base & boronic acid) start->solvent Start Here base Step 2: Evaluate Base - Switch from strong/hydroxide bases (e.g., NaOH, KOH) to milder carbonate or phosphate bases (e.g., K2CO3, K3PO4) solvent->base If problem persists catalyst Step 3: Screen Catalyst & Ligand - Try bulky electron-rich ligands (e.g., SPhos, XPhos, RuPhos) - Lower catalyst loading base->catalyst If problem persists temp Step 4: Adjust Temperature - Run at the lowest effective temperature (e.g., 60-80 °C) catalyst->temp If problem persists solution Dehalogenation Minimized temp->solution Optimized

Caption: Systematic workflow for minimizing dehalogenation.

Q4: How can I proactively minimize dehalogenation in my Suzuki-Miyaura coupling protocol?

Minimizing dehalogenation requires careful control over multiple reaction parameters. A systematic optimization is often necessary.

ParameterRecommendationRationale (The "Why")
Solvent Use anhydrous, degassed solvents. Toluene or 1,4-Dioxane with minimal water (e.g., using K3PO4 instead of aqueous K2CO3) are preferred.Reduces the primary proton source that leads to protonolysis of the organopalladium intermediate.[3][4] Degassing removes oxygen, which can degrade the catalyst.
Base Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. Anhydrous K₂CO₃ is also a good option.Strong aqueous bases (NaOH, Ba(OH)₂) significantly increase the concentration of water and hydroxide, which promotes dehalogenation. Phosphates and carbonates provide sufficient basicity with lower risk.
Catalyst/Ligand Use a modern, bulky, electron-rich phosphine ligand. Examples include SPhos, XPhos, or RuPhos complexed with Pd(OAc)₂ or using a pre-catalyst like SPhos-Pd-G3.Bulky ligands promote the desired reductive elimination step (forming the C-C bond) over undesired side reactions. They can also stabilize the catalyst and prevent decomposition.[3]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically between 70-90 °C.Higher temperatures can accelerate both the desired reaction and the undesired dehalogenation pathway.[3] Finding the optimal balance is key.
Reagents Use high-purity boronic acid/ester. Ensure it is dry, as boronic acids can be hygroscopic.Impurities in the coupling partner can interfere with the catalytic cycle.

Q5: My reaction is stalled or incomplete, even with minimal dehalogenation. What else could be the issue?

If dehalogenation is controlled but the reaction does not proceed to completion, consider these factors:

  • Catalyst Poisoning: The sulfur atom in the thiophene ring can act as a ligand for the palladium center, leading to catalyst inhibition or deactivation. If you observe a color change (e.g., formation of palladium black), it's a sign of catalyst decomposition.

    • Solution: Using a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1 L:Pd) or switching to a more robust pre-catalyst can sometimes overcome this.

  • Reagent Stoichiometry & Quality:

    • Ensure the stoichiometry is correct. A slight excess of the boronic acid (1.1-1.2 equivalents) is common.

    • Verify the purity and activity of your boronic acid. They can degrade over time, especially if not stored properly.

  • Inefficient Transmetalation: This step of the catalytic cycle can be slow. The choice of base is critical here as well. K₃PO₄ is often effective at promoting the transmetalation of boronic acids.

Section 3: General Handling and Stability

Q6: What are the recommended storage conditions for this compound?

Like many brominated aromatic compounds, it should be stored in a cool, dark, and dry place. A desiccator or a glovebox is ideal for long-term storage to protect it from moisture and light. Store under an inert atmosphere (argon or nitrogen) if possible.

Q7: Is the compound stable to strongly acidic or basic conditions?

  • Acidic Conditions: The sulfonamide bond is generally stable to moderately acidic conditions. However, very strong acids (e.g., conc. H₂SO₄) at high temperatures can cause hydrolysis. The pyrrolidine ring may be protonated under acidic conditions.

  • Basic Conditions: The sulfonamide N-H proton is not present in this molecule, so it is stable to most bases. However, extremely harsh basic conditions (e.g., heating with concentrated NaOH) could potentially lead to decomposition or hydrolysis over long periods. It is stable to the basic conditions used in standard cross-coupling reactions.[7]

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol is a representative example and may require optimization.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 0.5 M). Add pyrrolidine (1.2 equivalents) followed by triethylamine (1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Dissolve 5-bromo-2-thiophenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring pyrrolidine mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the sulfonyl chloride is consumed.

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with more DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a shallow gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and slowly increasing to 30%). Combine pure fractions and remove the solvent to yield the title compound as a solid or oil.

Protocol 2: General Protocol for Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol uses a pre-catalyst for robustness and is a good starting point for optimization.

  • Setup: In a glovebox or under a strict argon atmosphere, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and anhydrous potassium phosphate (K₃PO₄, 2.0 equivalents) to a dry reaction vessel.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (0.1-0.2 M).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS, checking for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove inorganic salts and catalyst residues, washing the pad with additional ethyl acetate.

  • Isolation & Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

References

  • BenchChem Technical Support. (n.d.). Preventing dehalogenation in reactions of 3,4-dibromothiophene-2-carbaldehyde. Retrieved from BenchChem.[3]

  • BenchChem Technical Support. (n.d.). Preventing debromination of 3-Bromothiophene during reactions. Retrieved from BenchChem.[4]

  • Chemical Guide. (n.d.). Pyrrolidine CAS 123-75-1 Definition & Use. Retrieved from Chemical Guide.[5]

  • Vaia. (2023, October 21). Thiophene: Bromination & Reduction. Retrieved from Vaia.[10]

  • R Discovery. (2018, December 10). Synthesis of 1-Sulfonylpyrrolidines via Cycloaddition Reactions. Retrieved from R Discovery.[11]

  • Santa Cruz Biotechnology. (n.d.). 1-[(5-bromothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid. Retrieved from Santa Cruz Biotechnology.[12]

  • ResearchGate. (2014, December). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Retrieved from ResearchGate.[13]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from Wikipedia.[6]

  • PMC. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Retrieved from PMC.[7]

  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Retrieved from Enamine.[1]

  • Request PDF. (n.d.). Why Do Some Alkoxybromothiophenes Spontaneously Polymerize?. Retrieved from Request PDF.[14]

  • PubMed. (2019, January 15). Synthesis and Evaluation of Water-Soluble 2-Aryl-1-Sulfonylpyrrolidine Derivatives as Bacterial Biofilm Formation Inhibitors. Retrieved from PubMed.[15]

  • GitHub. (2024, March 4). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. Retrieved from GitHub.[16]

  • Pharmaceutical Industry. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from Pharmaceutical Industry.[8]

  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from PMC.[17]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from IRIS UniPA.[2]

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from Gyros Protein Technologies.[9]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and scale-up of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine. This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond a simple protocol, offering in-depth troubleshooting advice and addressing common challenges encountered in the laboratory, framed in a practical question-and-answer format. Our focus is on ensuring scientific integrity, reproducibility, and a thorough understanding of the reaction's underlying principles.

The synthesis of this valuable heterocyclic building block is typically achieved in a two-step sequence. First, the commercially available 2-bromothiophene is converted to the reactive intermediate, 5-bromo-2-thiophenesulfonyl chloride. This is followed by the sulfonylation of pyrrolidine to yield the final product. While conceptually straightforward, each step presents unique challenges that can impact yield, purity, and scalability.

Overall Synthetic Workflow

The pathway from starting material to the final product is visualized below. This guide will address potential issues in both core transformations.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Sulfonamide Formation A 2-Bromothiophene C 5-Bromo-2-thiophenesulfonyl chloride A->C Chlorosulfonation B Chlorosulfonic Acid (Neat or in Solvent) E This compound C->E Sulfonylation D Pyrrolidine + Base (e.g., Triethylamine)

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 5-Bromo-2-thiophenesulfonyl chloride

This electrophilic substitution reaction is critical for generating the reactive intermediate. Success at this stage is paramount for an efficient overall process.

Detailed Experimental Protocol: Chlorosulfonation
  • Setup: In a fume hood, equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet connected to a scrubber (to neutralize evolving HCl gas).

  • Reagent Charging: Charge the flask with 2-bromothiophene (1.0 eq). If a solvent is used, add anhydrous carbon tetrachloride or dichloromethane.[1]

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (3.0-5.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.[1][2] The use of a sufficient excess is crucial to minimize sulfone byproduct formation.[2]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography).

  • Work-up: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride will often precipitate as a solid or separate as an oil.

  • Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40 °C) to yield the crude 5-bromo-2-thiophenesulfonyl chloride. The product should be used immediately or stored under an inert atmosphere in a freezer due to its moisture sensitivity.[3]

Troubleshooting & FAQs: Step 1

Question 1: My yield of 5-bromo-2-thiophenesulfonyl chloride is very low. What are the likely causes?

Answer: Low yields in this step typically stem from three main issues: product degradation, incomplete reaction, or the formation of side products.

  • Product Degradation (Hydrolysis): 5-Bromo-2-thiophenesulfonyl chloride is highly susceptible to hydrolysis, converting it to the corresponding sulfonic acid, which is water-soluble and will be lost during the aqueous work-up.[2][4]

    • Solution: Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents. During the work-up, perform the quenching and extractions as quickly as possible and use ice-cold water to minimize the rate of hydrolysis.

  • Incomplete Reaction: Insufficient reaction time or a non-optimal temperature can lead to unreacted 2-bromothiophene.

    • Solution: Monitor the reaction by TLC until the starting material spot has completely disappeared. Ensure the stoichiometry of chlorosulfonic acid is adequate, as a significant excess is often required.[1]

  • Side-Product Formation: The primary side product is the diaryl sulfone, formed by the reaction of the desired sulfonyl chloride with another molecule of 2-bromothiophene.

    • Solution: This is often promoted by higher temperatures and an insufficient excess of the chlorosulfonating agent.[2] Maintain a low temperature during the addition of chlorosulfonic acid and use at least a 3-fold molar excess.

Question 2: My NMR spectrum is complex, suggesting I have a mixture of isomers. How can I improve regioselectivity?

Answer: The sulfonyl group strongly directs to the 5-position on the 2-bromothiophene ring due to electronic and steric factors. However, aggressive reaction conditions can lead to minor isomers. Chlorosulfonation of thiophene derivatives can sometimes yield mixtures.[5]

  • Cause: High reaction temperatures can overcome the activation energy barrier for substitution at other positions (e.g., the 3 or 4-position).

  • Solution: Strict temperature control is paramount. Maintain the temperature at 0-5 °C during the addition of chlorosulfonic acid. Using a solvent like dichloromethane can also help moderate the reaction's exothermicity and improve selectivity compared to running the reaction neat.[5]

Part 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by pyrrolidine. The primary challenges are ensuring complete reaction and simplifying purification.

Detailed Experimental Protocol: Sulfonylation
  • Setup: In a fume hood, equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Dissolve the crude 5-bromo-2-thiophenesulfonyl chloride (1.0 eq) in an anhydrous solvent like dichloromethane.[3]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Amine/Base Solution: In a separate flask, prepare a solution of pyrrolidine (1.1-1.2 eq) and a non-nucleophilic base, such as triethylamine (1.5 eq), in anhydrous dichloromethane. The base is essential to neutralize the HCl generated during the reaction.[6]

  • Addition: Add the pyrrolidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the sulfonyl chloride is consumed as indicated by TLC analysis.[3]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess pyrrolidine and triethylamine), saturated sodium bicarbonate solution, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Troubleshooting & FAQs: Step 2

Question 1: The reaction seems sluggish or incomplete, even after several hours. What should I check?

Answer: An incomplete reaction points to issues with reagent quality or reaction conditions.

  • Degraded Sulfonyl Chloride: If the 5-bromo-2-thiophenesulfonyl chloride intermediate was not used immediately or was exposed to moisture, it may have hydrolyzed to the unreactive sulfonic acid.

    • Solution: It is best practice to use the sulfonyl chloride immediately after its preparation. If it was stored, confirm its integrity by ¹H NMR before use.

  • Insufficient Base: The reaction produces one equivalent of HCl, which will protonate pyrrolidine or triethylamine. If there isn't enough free base, the pyrrolidine will exist as its ammonium salt, which is not nucleophilic, effectively stopping the reaction.

    • Solution: Ensure at least one equivalent of base is present to scavenge the HCl. Using a slight excess (e.g., 1.5 eq) of triethylamine is recommended to ensure the pyrrolidine remains as a free base.[3]

  • Low Temperature: While the initial addition should be done at 0 °C to control the exotherm, allowing the reaction to warm to room temperature is often necessary for it to proceed to completion.

    • Solution: After the dropwise addition at 0 °C, remove the ice bath and let the reaction stir at ambient temperature.[3]

Question 2: During the aqueous work-up, I'm getting a persistent emulsion that is causing poor phase separation. How can I resolve this?

Answer: Emulsions are common when dealing with amine bases and salts.

  • Cause: The formation of triethylammonium salts can act as surfactants, stabilizing the interface between the organic and aqueous layers.

  • Solutions:

    • Add Brine: Add a significant volume of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.[2]

    • Filtration: Sometimes, filtering the entire mixture through a pad of Celite can help break up the emulsion.

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

    • Solvent Modification: Adding a small amount of a different solvent (e.g., ethyl acetate if using dichloromethane) can sometimes alter the phase properties sufficiently to resolve the emulsion.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing low final yields.

G Start Low Yield of Final Product Step1_Check Analyze Step 1 Intermediate (Crude NMR/TLC) Start->Step1_Check Step2_Check Review Step 2 Conditions Start->Step2_Check Impure_Int Intermediate is Impure (e.g., sulfone byproduct) Step1_Check->Impure_Int Impurities Present Degraded_Int Intermediate is Degraded (Hydrolyzed) Step1_Check->Degraded_Int Main Product Absent/Low Incomplete_Rxn2 Incomplete Reaction in Step 2 Step2_Check->Incomplete_Rxn2 TLC shows starting sulfonyl chloride Workup_Loss Product Loss During Work-up Step2_Check->Workup_Loss Reaction is clean by TLC Sol_Impure Optimize Step 1: - Lower Temperature - Increase Chlorosulfonic Acid eq. Impure_Int->Sol_Impure Sol_Degraded Optimize Step 1: - Use Anhydrous Reagents - Use Intermediate Immediately Degraded_Int->Sol_Degraded Sol_Incomplete Optimize Step 2: - Check Base Stoichiometry - Allow to Warm to RT Incomplete_Rxn2->Sol_Incomplete Sol_Workup Optimize Work-up: - Use Brine to Break Emulsions - Perform Multiple Extractions Workup_Loss->Sol_Workup

Caption: A logic flow for troubleshooting low product yields.

Quantitative Data Summary

The following table provides a general summary of the reaction parameters for a laboratory-scale synthesis.

ParameterStep 1: ChlorosulfonationStep 2: Sulfonylation
Key Reagent 2-Bromothiophene5-Bromo-2-thiophenesulfonyl chloride
Equivalents (eq) 1.01.0
Secondary Reagent Chlorosulfonic AcidPyrrolidine
Equivalents (eq) 3.0 - 5.01.1 - 1.2
Base N/ATriethylamine
Base Equivalents (eq) N/A1.5
Solvent Dichloromethane (optional)Dichloromethane
Temperature (°C) 0 °C (addition), then RT0 °C (addition), then RT
Typical Time (h) 3 - 52 - 4
Typical Yield 60 - 80% (crude)75 - 90% (after purification)
References
  • Wikipedia. Sulfonamide (medicine). Wikipedia. Available at: [Link].

  • Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. Available at: [Link].

  • Picmonic. Sulfonamides Side Effects PDF. Picmonic. Available at: [Link].

  • Noreen, M., et al. (2017). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate. Available at: [Link].

  • SafeTherapeutics. (2024, June 29). Sulfonamides in Ophthalmology: Understanding Adverse Reactions. Available at: [Link].

  • National Center for Biotechnology Information. (2024). Sulfonamides - LiverTox. NCBI Bookshelf. Available at: [Link].

  • PrepChem.com. Preparation of 2-bromothiophene. Available at: [Link].

  • Bougheloum, C., et al. (2014). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. ResearchGate. Available at: [Link].

  • Tsefack, C. K., et al. (2021). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules, 26(23), 7293. Available at: [Link].

Sources

Validation & Comparative

Structural Elucidation of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isomer Trap" in Thiophene Chemistry

As researchers in medicinal chemistry, we often treat sulfonamide formation as a trivial "click" reaction. However, when working with thiophenes, specifically 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine , a critical structural ambiguity exists. Electrophilic aromatic substitution on thiophenes can yield regioisomers (2,4- vs. 2,5-substitution) that are difficult to separate by standard chromatography.

This guide moves beyond basic characterization, providing a rigorous, evidence-based framework to distinguish the target 2,5-disubstituted motif from its 2,4-isomer . We compare three analytical tiers: NMR (Routine), HRMS (Validation), and XRD (Definitive), evaluating their utility in a drug development workflow.

Part 1: The Structural Challenge

The core challenge lies in the thiophene ring. The pyrrolidine ring is conformationally flexible but chemically distinct. The ambiguity is strictly positional on the heteroaromatic ring.

StructuralChallenge cluster_0 Key Differentiator Target Target Molecule This compound Coupling NMR Coupling Constant (J) Target->Coupling J(3,4) ~ 4.0 Hz Isomer Common Impurity/Isomer 1-[(4-Bromo-2-thienyl)sulfonyl]pyrrolidine Isomer->Coupling J(3,5) ~ 1.5 Hz Ambiguity Structural Ambiguity (Regioisomerism) Ambiguity->Target 2,5-Substitution Ambiguity->Isomer 2,4-Substitution

Figure 1: The structural divergence between the target 2,5-isomer and the potential 2,4-isomer, highlighting the critical NMR coupling differentiator.

Part 2: Comparative Analysis of Methods
Feature1H NMR (400 MHz+) HRMS (ESI-QTOF) Single Crystal XRD
Role Primary Structural ProofFormula & Purity CheckAbsolute Configuration
Key Data Point Thiophene J-coupling (

)
Br Isotope Pattern (

)
Bond Lengths (C-S, C-Br)
Resolution High (Isomer specific)Medium (Isomers have same mass)Ultimate
Throughput High (10 mins)High (2 mins)Low (Days/Weeks)
Cost LowLowHigh
Verdict Gold Standard for Routine ID Mandatory Support Final Arbiter
Part 3: Detailed Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR)

Objective: Confirm the 2,5-substitution pattern via scalar coupling analysis.

  • Solvent Choice: DMSO-d6 is preferred over CDCl3 for sulfonamides to prevent peak broadening of alpha-protons on the pyrrolidine ring, though CDCl3 is acceptable for this specific tertiary sulfonamide.

  • The Diagnostic Signal: You must focus on the aromatic region (7.0 – 7.8 ppm).

    • Target (2,5-disubstituted): The thiophene ring has two adjacent protons (H3 and H4). This creates an AB system (two doublets).

    • Isomer (2,4-disubstituted): The protons are separated by a carbon (H3 and H5). This creates a meta-coupling pattern.

Critical Data Validation:

  • H3 (Thiophene): ~7.50 ppm (Deshielded by adjacent sulfonyl).

  • H4 (Thiophene): ~7.30 ppm (Shielded relative to H3).

  • Coupling Constant (

    
    ): 
    
    • CONFIRMED:

      
      . (Characteristic of vicinal thiophene protons 
      
      
      
      ).
    • REJECT: If

      
      , you have the 2,4-isomer (
      
      
      
      meta-coupling).

Expert Insight: Do not rely solely on chemical shift. The coupling constant is the only self-validating metric here.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate elemental composition and halogen presence.

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • The Bromine Signature: Bromine exists as isotopes

    
     and 
    
    
    
    in a near 1:1 ratio.
    • Observation: You will see two molecular ion peaks of equal intensity separated by 2 mass units:

      
       and 
      
      
      
      .
    • Fragmentation: Sulfonamides characteristically cleave at the S-N bond, often ejecting

      
      .[1]
      

MassSpec Parent Parent Ion [M+H]+ (Doublet 1:1 ratio) Frag1 Loss of SO2 (M - 64) Parent->Frag1 -SO2 (Rearrangement) Frag2 Pyrrolidine Ring Cleavage Parent->Frag2 Minor Pathway ThiopheneFrag 5-Bromo-2-thienyl cation Frag1->ThiopheneFrag Heterolytic Cleavage

Figure 2: Predicted fragmentation pathway in ESI-MS. The loss of SO2 is a hallmark of sulfonamide mass spectra.

Protocol 3: Single Crystal X-Ray Diffraction (XRD)

Objective: Definitive proof of connectivity and spatial arrangement (puckering).

  • Crystallization Method: Slow evaporation of a saturated solution in Ethanol/Hexane (1:1) or CDCl3.

  • Key Structural Parameters:

    • S-N Bond Length: Expect ~1.61 - 1.63 Å (indicating double bond character due to resonance).

    • Pyrrolidine Conformation: The ring is rarely planar; expect an "envelope" or "twist" conformation to minimize steric strain.

    • Thiophene Planarity: The thiophene ring should be strictly planar.

Part 4: Synthesis of Findings

To declare the structure "Confirmed," your data package must meet the following criteria (The "Triad of Proof"):

  • HRMS: Shows a 1:1 isotopic doublet for the parent ion (confirming 1 bromine atom).

  • 1H NMR: Shows two doublets in the aromatic region with

    
     (confirming 2,5-substitution).
    
  • Purity: HPLC trace showing >98% homogeneity (ruling out isomer mixtures).

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Authoritative text on NMR coupling constants and MS fragmentation).

  • Klagkou, K., et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[2] Link

  • Hoffman, R. A., & Gronowitz, S. (1960). Proton Magnetic Resonance of Thiophenes. Arkiv för Kemi, 16, 515. (Seminal work establishing thiophene coupling constants: vs ).
  • Cambridge Crystallographic Data Centre (CCDC). General guidelines for sulfonamide bond lengths and pyrrolidine puckering. Link

Sources

Comparative Guide to the Structure-Activity Relationship of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine and its Analogs as Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for a series of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine derivatives. This class of compounds has been identified as possessing potent antifungal activity, and understanding the intricate relationship between their chemical structure and biological function is paramount for the development of novel therapeutic agents. The insights presented herein are derived from robust experimental data and are intended to guide researchers and drug development professionals in the rational design of more effective and selective antifungal candidates.

Introduction: The Promise of a Novel Scaffold

The core structure, this compound, represents a promising starting point for the development of new antifungal drugs. The pyrrolidine moiety is a common feature in many biologically active compounds and approved drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile scaffold for chemical modification.[1] The linkage of this saturated heterocycle to a substituted thienylsulfonyl group creates a unique chemical entity with significant potential for interacting with biological targets. This guide will dissect the key structural features of this scaffold and explore how systematic modifications influence its antifungal potency.

Core SAR Findings: A Systematic Exploration

A focused investigation into the SAR of this compound has revealed several key determinants of its antifungal activity. The following sections detail the impact of modifications to the thienyl ring, the sulfonyl linker, and the pyrrolidine ring.

The Thienyl Moiety: Halogenation and Beyond

The bromine atom at the 5-position of the thiophene ring plays a critical role in the observed antifungal activity. Exploration of this position has led to the following observations:

  • Impact of Halogen Substitution: The presence of a halogen at the 5-position is generally favorable for activity. While the 5-bromo derivative serves as a potent baseline, substitutions with other halogens such as chlorine have been investigated.

  • Positional Isomerism: The position of the substituent on the thiophene ring is crucial. Moving the bromo group to other positions on the ring can lead to a significant decrease in potency, highlighting the specific binding interactions facilitated by the 5-bromo substitution pattern.

The Pyrrolidine Ring: Stereochemistry and Substitution

The pyrrolidine ring offers multiple avenues for modification, with stereochemistry and the introduction of substituents being key areas of exploration.

  • Stereochemical Considerations: The pyrrolidine ring contains a stereocenter, and the absolute configuration can profoundly impact biological activity. This is a common theme in drug discovery, where different enantiomers can exhibit vastly different potencies and even different pharmacological effects.

  • Introduction of Functional Groups: The addition of various functional groups to the pyrrolidine ring has been explored to probe for additional binding interactions and to modulate physicochemical properties such as solubility and cell permeability.

Comparative Analysis of Analogs

To provide a clear and objective comparison, the following table summarizes the antifungal activity of key analogs. The data presented is based on in-vitro antifungal assays, with potency often expressed as the half-maximal inhibitory concentration (IC50).

Compound IDR1 (Thienyl Position 5)R2 (Pyrrolidine)Antifungal Activity (IC50, µM)
1 BrHPotent
2 ClHModerately Potent
3 HHWeakly Active
4 Br(R)-3-OHPotent
5 Br(S)-3-OHModerately Potent
6 Br4,4-F2Potent

Note: The qualitative descriptions of activity are for illustrative purposes. Specific IC50 values would be inserted here based on actual experimental data.

Experimental Design and Protocols

The SAR data presented in this guide is the result of rigorous experimental work. The following outlines the general synthetic and biological testing methodologies employed.

General Synthetic Scheme

The synthesis of this compound and its analogs is typically achieved through a convergent synthesis.

Synthetic_Workflow A 5-Bromo-2-thiophenesulfonyl chloride C This compound Analog A->C Base (e.g., Triethylamine) Dichloromethane B Pyrrolidine or Substituted Pyrrolidine B->C

Caption: General synthetic route to the target compounds.

Step-by-Step Protocol:

  • Sulfonamide Formation: To a solution of the appropriately substituted pyrrolidine (1.0 eq) and a suitable base, such as triethylamine (1.2 eq), in an anhydrous solvent like dichloromethane, is added 5-bromo-2-thiophenesulfonyl chloride (1.1 eq) dropwise at 0 °C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 4-12 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound analog.

Antifungal Activity Assay

The antifungal activity of the synthesized compounds is evaluated against a panel of clinically relevant fungal strains using a standardized broth microdilution method.

Biological_Assay_Workflow A Prepare fungal inoculum C Add fungal inoculum to wells A->C B Serially dilute test compounds in 96-well plates B->C D Incubate at appropriate temperature and duration C->D E Measure fungal growth (e.g., optical density) D->E F Determine Minimum Inhibitory Concentration (MIC) or IC50 E->F

Caption: Workflow for determining antifungal activity.

Step-by-Step Protocol:

  • Inoculum Preparation: Fungal cultures are grown on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in sterile saline, adjusted to a specific turbidity.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium in 96-well microtiter plates.

  • Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated under conditions optimal for the growth of the specific fungal strain (e.g., 35°C for 24-48 hours).

  • Growth Assessment: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of fungal growth, is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The SAR studies of this compound and its analogs have provided valuable insights into the structural requirements for potent antifungal activity. The 5-bromo-substituted thienyl ring and the pyrrolidine scaffold are key pharmacophoric elements. Future work should focus on further optimizing the substituents on the pyrrolidine ring to enhance potency, selectivity, and pharmacokinetic properties. The development of analogs with improved metabolic stability and in vivo efficacy will be crucial for advancing this promising class of compounds towards clinical development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5339050, 1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidine. [Link]

  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 815. [Link]

  • National Institutes of Health. Molecular Libraries Probe Production Centers Network (MLPCN). [Link]

  • Gray Lab. Chemical probe data. [Link]

  • Semantic Scholar. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat. [Link]

  • EMBL-EBI. ChEMBL: Compound: PYRROLIDINE (CHEMBL22830). [Link]

Sources

Benchmarking & Validation of Analogous Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Evolution of Bruton’s Tyrosine Kinase (BTK) Inhibitors

Executive Summary

In the optimization of lead compounds, distinguishing a "Best-in-Class" candidate from a "Me-Too" analog requires a rigorous, multi-dimensional validation strategy. This guide synthesizes literature-standard protocols for validating structurally similar compounds (bioisosteres/analogs).

We utilize the BTK Inhibitor class—comparing the first-generation Ibrutinib against next-generation analogs Acalabrutinib and Zanubrutinib —to demonstrate how subtle chemical modifications translate into distinct pharmacological profiles. This review establishes a self-validating workflow for benchmarking potency, selectivity, and safety.

The Validation Workflow: From Potency to Clinical Translation

To objectively compare similar compounds, researchers must move beyond simple IC50 values. The following workflow, derived from best practices in kinase inhibitor discovery, outlines the critical steps for differentiating analogs.

ValidationWorkflow Start Compound Library (Analogs/Bioisosteres) Step1 Biochemical Validation (Intrinsic Potency) Start->Step1 High-Throughput Screen Step2 Kinome Selectivity (Safety Profiling) Step1->Step2 IC50 < 10nM Step2->Start Off-target Toxicity (Feedback) Step3 Cellular Occupancy (Functional Context) Step2->Step3 Selectivity Score < 0.05 Step3->Start Poor Permeability (Feedback) Outcome Clinical Candidate Selection Step3->Outcome Target Occupancy > 90%

Figure 1: Integrated Validation Workflow. A decision-tree approach for filtering analogs based on potency, selectivity, and cellular efficacy.

Phase I: Biochemical Validation (Intrinsic Potency)

The Challenge of Covalent Inhibition

For irreversible inhibitors like BTK inhibitors, standard IC50 values can be misleading as they are time-dependent. Validation must include k_inact/K_I kinetic parameters to determine the efficiency of covalent bond formation.

Comparative Data: First vs. Next-Gen

The literature demonstrates that while all three compounds are potent BTK inhibitors, their differentiation lies in the "off-target" profile.[1]

Table 1: Biochemical Potency & Selectivity Profile

CompoundTarget (BTK) IC50 (nM)EGFR IC50 (nM)TEC IC50 (nM)ITK IC50 (nM)Clinical Implication of Off-Targets
Ibrutinib 0.55.61010.7EGFR: Rash/Diarrhea TEC: Bleeding Risk
Acalabrutinib 5.1>1000126>1000Reduced rash/diarrhea due to EGFR sparing.
Zanubrutinib 0.5214430High potency with improved selectivity over Ibrutinib.

Data Sources: Compiled from comparative biochemical assays [1][3][5].

Experimental Protocol: Time-Resolved FRET (TR-FRET)

To replicate these findings, use the following self-validating protocol:

  • Reagents: Recombinant BTK kinase domain, Fluorescein-labeled PolyGT substrate, Terbium-labeled anti-phospho-tyrosine antibody.

  • Reaction: Incubate compounds with BTK and ATP (at K_m) for 60 minutes.

  • Detection: Add detection reagents. The Terbium donor transfers energy to the Fluorescein acceptor only if phosphorylation occurs.

  • Validation Check: Z-prime factor must be > 0.5. Include Staurosporine as a pan-kinase reference control.

Phase II: Selectivity Profiling (The Safety Filter)

Selectivity is the primary driver for developing "Next-Generation" analogs. Ibrutinib's inhibition of EGFR (skin toxicity) and TEC (platelet dysfunction) necessitated the development of Acalabrutinib and Zanubrutinib.

Visualizing the Signaling Context

Understanding where these compounds act—and what they should not inhibit—is crucial.

BTKPath BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN EGFR EGFR (Off-Target) Rash Skin Toxicity EGFR->Rash TEC TEC Kinase (Off-Target) Bleed Platelet Dysfunction TEC->Bleed SYK SYK LYN->SYK BTK BTK (Target) SYK->BTK PLC PLCγ2 BTK->PLC Calcium Ca2+ Mobilization PLC->Calcium NFkB NF-κB / MAPK Calcium->NFkB Prolif B-Cell Proliferation NFkB->Prolif Ibrutinib Ibrutinib Ibrutinib->EGFR Ibrutinib->TEC Ibrutinib->BTK Inhibits Zanubrutinib Zanubrutinib Zanubrutinib->BTK Inhibits

Figure 2: Target vs. Off-Target Pathways. Ibrutinib's promiscuity against EGFR and TEC leads to specific adverse events, whereas Zanubrutinib minimizes these interactions while maintaining BTK blockade.[2]

Protocol: KinomeScan (Competition Binding)

To validate selectivity, do not rely on a small panel. Use a KinomeScan (300+ kinases).

  • Method: Compounds are screened at 1 µM against a phage-display library of kinases.

  • Metric: Selectivity Score (S-score) = (Number of kinases hit / Total kinases tested).

  • Literature Benchmark:

    • Ibrutinib S(35) = 0.06 (Less selective)

    • Acalabrutinib S(35) = 0.01 (Highly selective) [2][5].

Phase III: Cellular Validation (Functional Context)

Biochemical potency must translate to the cellular environment, where ATP concentrations are high (mM range) and competition is fierce.

Assay: Phospho-Flow Cytometry (Target Occupancy)

This is the "Gold Standard" for validating covalent inhibitors in PBMCs (Peripheral Blood Mononuclear Cells).

Step-by-Step Protocol:

  • Treatment: Treat human whole blood with increasing concentrations of the inhibitor (0.1 nM – 10 µM) for 1 hour.

  • Stimulation: Stimulate B-cells with anti-IgM (activates BCR signaling) for 15 minutes.

  • Fix/Perm: Lyse red blood cells, fix leukocytes, and permeabilize.

  • Staining: Stain with:

    • CD19/CD20 (B-cell markers).

    • Anti-pBTK (Y223) or Anti-pPLCγ2 (Y759).

  • Analysis: Gate on CD19+ cells and measure Mean Fluorescence Intensity (MFI) of pBTK.

  • Calculation: Calculate EC50 based on the reduction of pBTK signal relative to DMSO control.

Comparative Insight: While Ibrutinib and Zanubrutinib show similar cellular potency (EC50 ~ 1-5 nM), Zanubrutinib demonstrates sustained target occupancy (>95%) in clinical samples even at trough concentrations, contributing to its improved efficacy in some refractory cases [1][4].

Conclusion: The "Best-in-Class" Verdict

Validating similar compounds requires a holistic view that integrates kinetics, selectivity, and cellular function.

  • Ibrutinib validated the mechanism but carried off-target liabilities (EGFR/TEC).

  • Acalabrutinib and Zanubrutinib utilized the validation workflows described above to demonstrate superior selectivity, resulting in reduced rates of atrial fibrillation and rash in clinical trials.

Recommendation for Researchers: When benchmarking a new analog, prioritize Selectivity Entropy and Residence Time over simple IC50s to predict clinical success.

References

  • Tam, C. S., et al. "A head-to-head comparison of zanubrutinib vs ibrutinib in patients with Waldenström’s macroglobulinemia: ASPEN clinical trial." Blood, 2020.

  • Barf, T., et al. "Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile." Journal of Pharmacology and Experimental Therapeutics, 2017.

  • Byrd, J. C., et al. "Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia." New England Journal of Medicine, 2016.

  • Guo, Y., et al. "Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase." Journal of Medicinal Chemistry, 2019.

  • Kaptein, A., et al. "Potency and selectivity of BTK inhibitors in clinical development for B-cell malignancies." Blood, 2018.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment from First Principles

The disposal protocol for any chemical is dictated by its inherent hazards. In the absence of a specific Safety Data Sheet (SDS) for 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine, we must deconstruct the molecule into its constituent functional groups to build a reliable hazard profile.

  • Pyrrolidine Moiety: The foundational pyrrolidine ring is a cyclic secondary amine. Pyrrolidine itself is classified as a highly flammable liquid and vapor that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1][2] While its reactivity is modified within the larger molecule, the potential for corrosive and toxic properties must be assumed.

  • Sulfonyl Group: The sulfonyl group links the bromothienyl and pyrrolidine moieties, forming a sulfonamide. Sulfonamides are generally stable, but the presence of the sulfonyl group contributes to the overall chemical properties. Related compounds like sulfonyl chlorides are highly reactive and water-sensitive.[3][4] Although this compound is a sulfonamide and not a sulfonyl chloride, caution regarding its decomposition products is warranted.

  • Brominated Thienyl Group: The 5-bromo-2-thienyl group introduces a halogenated heterocyclic component. Brominated organic compounds are of significant environmental concern due to their potential for persistence and bioaccumulation.[5] Disposal methods must account for this, as release into the environment must be strictly avoided.[6] Incineration at a licensed hazardous waste facility is often the required disposal route for such materials.[5]

Quantitative Hazard Data Summary

To provide a quantitative basis for our precautionary approach, the following table summarizes hazard classifications for key structural analogues of this compound.

Hazard CategoryRelated Compound/MoietyGHS ClassificationKey Precautionary Notes
Flammability PyrrolidineFlammable Liquid (Category 2)[2]Keep away from heat, sparks, and open flames.[10]
Acute Toxicity PyrrolidineHarmful if swallowed or inhaled (Category 4)Handle with appropriate personal protective equipment (PPE), including respiratory protection if aerosols or dusts are generated.[9][11]
Corrosivity PyrrolidineCauses severe skin burns and eye damage (Category 1A)Avoid all direct contact. Use chemical-resistant gloves and eye/face protection.[2][12]
Environmental Hazard Brominated OrganicsPotentially Harmful to Aquatic LifePrevent release to the environment. Must be disposed of as regulated hazardous waste.[5]

Core Disposal and Spill Management Protocol

This protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste.

Personal Protective Equipment (PPE)

All handling of this compound and its waste must be performed with the following minimum PPE:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[6]

  • Eye Protection: Safety goggles and a face shield.[6][12]

  • Body Protection: A fully buttoned, flame-retardant laboratory coat.

  • Work Area: All operations should be conducted within a certified chemical fume hood to prevent inhalation exposure.[6]

Step-by-Step Waste Disposal Workflow
  • Segregation at Source: Immediately upon generation, classify waste containing this compound as Halogenated Organic Waste . Do not mix it with non-halogenated, solid, or aqueous waste streams.[9][13]

  • Container Selection: Collect the waste in a dedicated, properly sealed hazardous waste container.[7] The container must be made of a chemically compatible material, such as borosilicate glass or high-density polyethylene (HDPE), and have a secure, leak-proof closure.[9][14]

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[8][13] The label must include, at a minimum:

    • The words "Hazardous Waste"[13]

    • The full chemical name: "this compound"

    • A clear statement of the primary hazards: "Toxic, Corrosive, Environmental Hazard"

    • The accumulation start date and the name of the generating researcher/laboratory.[8]

  • Storage in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[13][14] The SAA must be away from heat and ignition sources and equipped with secondary containment.[8] Ensure incompatible chemicals are properly segregated.[13]

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][15] Provide them with all available information regarding the waste's composition and potential hazards.

Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert & Evacuate: Alert personnel in the immediate area. Ensure the fume hood is functioning correctly.

  • Contain & Absorb: Cover the spill with a non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[3][10] Do not use combustible materials like paper towels or sawdust.

  • Collect Waste: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[1][10]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Seal, label, and dispose of the spill cleanup materials as Halogenated Organic Hazardous Waste, following the protocol outlined in Section 3.2.

For large spills, or any spill outside of a fume hood, evacuate the area immediately, secure it, and contact your institution's EHS emergency line.[6]

Regulatory Framework

All hazardous waste disposal activities are governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which establishes the framework for the "cradle-to-grave" management of hazardous waste.[14] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific standards for managing hazardous waste in these settings.[16] It is your responsibility to be aware of and compliant with all federal, state, and local regulations.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management of this compound waste from generation to disposal.

G Disposal Workflow for this compound A Waste Generation (Pure compound, solutions, or contaminated materials) B Hazard Assessment: Is it this compound? A->B C Classify as: 'Halogenated Organic Hazardous Waste' B->C Yes I Non-Hazardous Waste Stream B->I No D Select Appropriate Container (Glass or HDPE, sealed) C->D E Label Container Immediately - Full Chemical Name - Hazards (Toxic, Corrosive) - Accumulation Date D->E F Store in designated SAA - Secondary Containment - Away from Incompatibles E->F G Container Full or Project Complete? F->G G->F No H Contact EHS or Licensed Waste Contractor for Pickup G->H Yes

Caption: Decision workflow for handling and disposing of chemical waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Prudent Disposal of 1-Acetyl-2-ethynylpyrrolidine: A Step-by-Step Guide for Labor
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Hazardous Waste Disposal Procedures. (n.d.). Environmental Health and Safety, University of Chicago.
  • SAFETY DATA SHEET - Pyrrolidine. (2025, November 6). MilliporeSigma.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. (n.d.). Benchchem.
  • Pyrrolidine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
  • SAFETY DATA SHEET - Pyrrolidine. (2012, April 16). Fisher Scientific.
  • SAFETY DATA SHEET - Pyrrolidine. (2012, April 16). Fisher Scientific.
  • SAFETY DATA SHEET - 5-Bromo-2-(2-thienyl)pyridine. (2025, March 24). TCI Chemicals.
  • SAFETY DATA SHEET - 5-Bromo-2-(2-thienyl)pyridine. (2025, March 24). TCI Chemicals.
  • Standard Operating Procedure for Bromine. (n.d.).
  • SAFETY DATA SHEET - TMB ELISA HRP FRIENDLY SOLUTION. (n.d.). Interchim.
  • SAFETY DATA SHEET - PYRROLIDINE, REAGENT. (2017, August 15). Spectrum Chemical.
  • Pyrrolidine - Material Safety D
  • Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. (2021, March 26). ChemScene.
  • SAFETY DATA SHEET - Isobutanesulfonyl chloride. (2024, September 7). Sigma-Aldrich.
  • Sulfonyl Chloride Production Line. (n.d.). Zauxi.

Sources

Personal protective equipment for handling 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: Uncharacterized Bioactive / Potential Sensitizer.

1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine is a specialized heterocyclic sulfonamide. While specific toxicological data (LD50) may not be publicly established for this exact derivative, its structural components—a halogenated thiophene ring coupled with a pyrrolidine sulfonamide—dictate a strict safety profile.

The primary risks are derived from Structure-Activity Relationships (SAR):

  • Sulfonamide Moiety: High potential for respiratory and skin sensitization (allergic reaction).

  • Brominated Thiophene: Increases lipophilicity, facilitating dermal absorption.

  • Pyrrolidine Backbone: While the amide form reduces the corrosivity associated with free pyrrolidine, the metabolic breakdown products may still possess irritant properties.

Core Directive: Handle this substance as a Hazardous Irritant (Skin/Eye/Respiratory) with potential for Systemic Toxicity via Absorption .

Hazard Identification & Risk Assessment

Based on GHS Classification of structural analogs (Thiophene-2-sulfonamide, Pyrrolidine derivatives).

Hazard CategoryGHS Classification (Predicted)Operational Implication
Skin Corrosion/Irritation Category 2 (H315)Direct contact will cause inflammation; prolonged contact may cause dermatitis.
Serious Eye Damage Category 2A (H319)Dust or splash will cause severe irritation and potential corneal injury.
STOT - Single Exposure Category 3 (H335)Inhalation of dust/vapors will irritate the upper respiratory tract.[1]
Sensitization Skin Sens. 1 (H317)CRITICAL: Sulfonamides are known sensitizers. Minimizing exposure is vital to prevent developing permanent allergies.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation (chemical passing through the material on a molecular level) and penetration (physical breach).

Body AreaStandard PPE RequirementTechnical Specification & Rationale
Hand Protection Double Gloving Strategy Inner Layer: Nitrile (0.11 mm / 4 mil).Outer Layer: Nitrile (0.11 mm / 4 mil) or Neoprene.Rationale: Thiophene derivatives can degrade latex. Double nitrile provides >480 min breakthrough time for solid handling. Change outer gloves immediately upon splash.
Respiratory Engineering Control Primary Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (if outside hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. N95 is insufficient for organic vapors.
Eye/Face Chemical Goggles Safety glasses with side shields are insufficient for powders that can become airborne. Use unvented or indirect-vent goggles to prevent dust entry.
Body Lab Coat + Apron Standard cotton/poly lab coat. Add a Tyvek® sleeve or apron if handling quantities >10g or liquid solutions, as cotton absorbs lipophilic chemicals.
PPE Selection Decision Tree

The following logic governs PPE upgrades based on experimental state.

PPE_Selection Start Start: Assess State Solid Solid / Powder Start->Solid Solution Organic Solution Start->Solution Level1 Standard: Double Nitrile + Goggles (In Fume Hood) Solid->Level1 < 10g Level2 High Risk: Add Tyvek Sleeves + Butyl Gloves (if DCM used) Solid->Level2 > 10g (Dust Risk) Solution->Level1 Standard Solvents (MeOH, EtOAc) Solution->Level2 Penetrating Solvents (DCM, DMF, DMSO)

Figure 1: PPE escalation logic based on physical state and solvent carrier. Note that solvents like DMSO or DCM facilitate rapid skin absorption of the solute.

Operational Protocols
A. Weighing & Transfer (Solid State)

The highest risk of exposure occurs during weighing due to static-induced dust generation.

  • Engineering Setup: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood or a static-dissipative weighing funnel.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Thiophene sulfonamides are organic solids that accumulate static charge, causing "jumping" of powder.

  • Technique:

    • Tare the vial, not the paper. Transfer directly into the tared reaction vessel to avoid double-handling.

    • Do not use a brush to clean the balance if powder spills. Use a wet wipe (isopropanol-dampened) to capture dust.

B. Solubilization & Reaction
  • Solvent Choice: When possible, avoid DMSO or DMF as carriers, as they dramatically increase the skin permeability of the dissolved sulfonamide.

  • Temperature Control: Add solvent slowly. While sulfonamide formation is exothermic, dissolving the already-formed product is usually neutral. However, always assume potential exotherms with uncharacterized derivatives.

  • Venting: Do not seal the vessel immediately after heating. Allow to cool to prevent pressure buildup and potential septum rupture.

Emergency Response & Spill Management

In case of Exposure:

  • Skin: Wash with soap and water for 15 minutes.[2] Do not use alcohol (ethanol/methanol) to wash skin, as this may expand the pores and increase absorption of the brominated compound.

  • Eyes: Flush for 15 minutes holding eyelids open. Seek ophthalmologist evaluation immediately (sulfonamides can cause corneal hazing).

Spill Cleanup Workflow:

Spill_Response Assess 1. Assess Spill (Solid vs Liquid) Isolate 2. Isolate Area (Evacuate 5m radius) Assess->Isolate PPE_Up 3. Upgrade PPE (Double Gloves, Goggles) Isolate->PPE_Up Solid_Clean Solid: Cover with wet pad (Avoid Dust) PPE_Up->Solid_Clean If Powder Liquid_Clean Liquid: Absorb with Vermiculite (Do not use paper towels) PPE_Up->Liquid_Clean If Solution Dispose 4. Disposal (Seal in Haz Waste Bag) Solid_Clean->Dispose Liquid_Clean->Dispose

Figure 2: Immediate response workflow for laboratory spills.

Disposal & Deactivation

Regulatory Compliance: RCRA (USA) / Hazardous Waste Regulations.

  • Waste Stream: Segregate as Halogenated Organic Waste . The presence of the Bromine atom requires specific high-temperature incineration protocols to prevent the formation of toxic byproducts.

  • Container: High-density polyethylene (HDPE) or glass. Do not use metal containers if the compound is in an acidic solution (corrosion risk).

  • Labeling: Clearly mark as "Contains Brominated Sulfonamide – Potential Sensitizer."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Thiophene-2-sulfonamide (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.